2-Morpholino-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCONLVSTRNJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369383 | |
| Record name | 2-Morpholino-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-83-3 | |
| Record name | 2-Morpholino-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Morpholino-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-Morpholino-5-nitrobenzoic acid (CAS No. 4036-83-3), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document, intended for a scientific audience, delves into the compound's properties, synthesis, safety considerations, and its emerging role in the development of novel therapeutics. By synthesizing technical data with practical insights, this guide aims to be an essential resource for professionals engaged in pharmaceutical research and development.
Core Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid characterized by the presence of a morpholine ring and a nitro group. These functional groups are pivotal to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4036-83-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₅ | [2] |
| Molecular Weight | 252.22 g/mol | [2] |
| IUPAC Name | 2-(Morpholin-4-yl)-5-nitrobenzoic acid | N/A |
| Synonyms | 5-Nitro-2-(morpholin-4-yl)benzoic acid, Benzoic acid, 2-(4-morpholinyl)-5-nitro- | [2] |
| Appearance | Pale yellow solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Solubility | Limited solubility in water is expected. | Inferred from related compounds |
The Scientific Rationale: Significance in Medicinal Chemistry
The unique structural combination of a morpholine moiety and a nitroaromatic system in this compound makes it a compound of considerable interest in drug discovery.
-
The Morpholine Scaffold : The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also serving as a versatile synthetic handle for molecular elaboration.
-
The Nitro Group as a Versatile Modulator : The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, impacting the compound's reactivity and potential biological interactions. While historically viewed with some caution due to potential toxicological concerns, the nitro group is a key component in numerous approved drugs, particularly in the fields of antimicrobial and anticancer therapy. Its ability to be reduced to an amino group under hypoxic conditions is a strategy exploited in the design of targeted cancer therapies.
Synthesis of this compound: A Step-by-Step Protocol
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-5-nitrobenzoic acid, with morpholine.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Morpholine
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium carbonate)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid in a suitable volume of DMF.
-
Addition of Reagents: To the stirred solution, add an excess of morpholine (typically 2-3 equivalents) followed by a non-nucleophilic base such as potassium carbonate (to scavenge the HCl byproduct).
-
Reaction Conditions: Heat the reaction mixture to a temperature that facilitates the substitution reaction (e.g., 90-120 °C) and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Acidification: Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3 to ensure the protonation of the carboxylic acid, facilitating its precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization (Theoretical)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The morpholine protons would exhibit characteristic signals in the upfield region (δ 3.0-4.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm). |
| ¹³C NMR | The spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The morpholine carbons would appear in the aliphatic region. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (δ > 160 ppm). |
| IR Spectroscopy | Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (~1700 cm⁻¹), and strong N-O stretching vibrations for the nitro group (~1550 and 1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 252. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the morpholine ring. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitroaromatic and carboxylic acid compounds. The following safety measures are based on the known hazards of its precursors and analogous structures.[4]
-
Hazard Statements (Inferred):
-
May cause skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements (Inferred):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
-
First Aid Measures (Inferred):
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
-
-
Storage and Disposal:
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Dispose of contents/container to an approved waste disposal plant.
-
Applications in Drug Discovery and Development
While specific applications of this compound are still under exploration, its structural motifs suggest several promising avenues for drug development. It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities, including:
-
Anticancer Agents: The nitroaromatic moiety can be exploited for the development of hypoxia-activated prodrugs that target the low-oxygen environment of solid tumors.
-
Antimicrobial Agents: Nitroaromatic compounds have a well-established history as antibacterial and antiparasitic agents.
-
Enzyme Inhibitors: The carboxylic acid and morpholine groups provide key interaction points for binding to the active sites of various enzymes.
Conclusion and Future Perspectives
This compound is a chemical intermediate with a compelling profile for applications in medicinal chemistry. Its synthesis is straightforward, and its structural features offer a rich platform for the design and development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in addressing unmet medical needs. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.
References
Synthesis pathway for 2-Morpholino-5-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 2-Morpholino-5-nitrobenzoic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, ensuring that researchers can approach this synthesis with both practical knowledge and theoretical insight.
Introduction and Strategic Importance
This compound (CAS No. 4036-83-3) is a bifunctional organic compound that incorporates two key pharmacophores: a morpholine ring and a nitrobenzoic acid scaffold.[1] The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a precursor for an amino group or serve as a key feature in hypoxia-activated prodrugs.[1] The carboxylic acid provides a handle for further chemical modification, such as amidation or esterification.
The strategic value of this compound lies in its potential as an intermediate for the synthesis of more complex, biologically active molecules for therapeutic areas including oncology, virology, and inflammation.[2] This guide details its most efficient and well-documented synthesis pathway.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary and most direct route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly efficient due to the specific arrangement of functional groups on the starting material, 2-chloro-5-nitrobenzoic acid.
Mechanistic Rationale: The Power of Electronic Activation
Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzene ring in 2-chloro-5-nitrobenzoic acid is rendered electron-deficient. This is a critical prerequisite for SNAr.[3]
The causality is as follows:
-
Electron-Withdrawing Group (EWG): The nitro group (NO₂) is a powerful EWG. Its presence significantly reduces the electron density of the aromatic ring.[4][5]
-
Positional Activation: The nitro group is located para to the chloro leaving group. This specific ortho/para positioning is essential because it allows the EWG to stabilize the negative charge of the reaction intermediate through resonance.[3][6][7] This stabilized intermediate is known as a Meisenheimer complex.[4][6]
-
Nucleophilic Attack: The electron-poor nature of the ring makes it susceptible to attack by a nucleophile, in this case, the secondary amine of morpholine.
Groups that deactivate rings for electrophilic substitution (like NO₂) therefore activate them for nucleophilic substitution.[6]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis Reaction Scheme
The specific reaction involves the displacement of the chloride from 2-chloro-5-nitrobenzoic acid by morpholine.
Caption: Synthesis of this compound via SNAr.
Experimental Protocols & Data
A self-validating protocol must be detailed and reproducible. The following sections provide step-by-step methodologies for the synthesis of the final product and its key precursor.
Part A: Synthesis of Precursor 2-chloro-5-nitrobenzoic acid
The starting material, 2-chloro-5-nitrobenzoic acid, is a versatile building block in its own right and is typically prepared by the nitration of 2-chlorobenzoic acid.[8][9]
Caption: Experimental workflow for the synthesis of 2-chloro-5-nitrobenzoic acid.
-
Reaction Setup: In a suitable reaction vessel, dissolve 32 grams of pure 2-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring.
-
Cooling: Cool the solution to below 0°C using an ice-salt bath.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Cool this mixture.
-
Addition: Add the cold nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately one hour. Critically, maintain the reaction temperature below 0°C throughout the addition to prevent the formation of undesired isomers.
-
Reaction: After addition is complete, allow the mixture to stand at room temperature for 10-12 hours. Then, slowly heat the mixture to 60°C.
-
Work-up: Pour the reaction mixture onto 400 grams of ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate.
-
Purification: Filter the solid product. To remove any unreacted starting material, recrystallize the product twice from 1 liter of boiling water.
-
Drying: Dry the purified crystals to obtain the final product.
| Parameter | Value | Reference |
| Starting Material | 2-chlorobenzoic acid | [9] |
| Key Reagents | Nitric acid, Sulfuric acid | [9] |
| Temperature | < 0°C (addition), 60°C (final) | [9] |
| Theoretical Yield | ~92% | [9] |
| Melting Point | 164-165°C | [9] |
Part B: Synthesis of this compound
This step utilizes the precursor synthesized in Part A. The protocol is based on a documented procedure where morpholine acts as both the nucleophile and the solvent.[10]
-
Reaction Setup: In a flask equipped with a reflux condenser, add 87 mL of morpholine.
-
Addition of Starting Material: To the morpholine, add 20.1 grams of 2-chloro-5-nitrobenzoic acid in portions. An exothermic reaction will occur, raising the mixture temperature to approximately 75°C.
-
Reflux: Stir the thick mixture and heat it to reflux. Maintain the reflux for five hours to ensure the reaction goes to completion.
-
Work-up & Precipitation: After cooling, pour the reaction mixture into a beaker of ice water. Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until the product precipitates completely.
-
Isolation: Collect the solid product by filtration and wash it with water.
-
Purification: Dry the crude product and then recrystallize it from ethanol to achieve high purity.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-nitrobenzoic acid | [10] |
| Nucleophile/Solvent | Morpholine | [10] |
| Reaction Condition | Reflux | [10] |
| Reaction Time | 5 hours | [10] |
| Purification | Recrystallization from ethanol | [10] |
| Melting Point | 168-170°C | [10] |
Physicochemical Properties of this compound
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| IUPAC Name | 2-morpholin-4-yl-5-nitrobenzoic acid | [1] |
| CAS Number | 4036-83-3 | [11][12][13] |
| Molecular Formula | C₁₁H₁₂N₂O₅ | [1][13] |
| Molecular Weight | 252.22 g/mol | [13] |
| Appearance | Light yellow to beige brown solid powder | [14] |
Conclusion and Outlook
The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine is a robust, high-yielding, and well-understood process.[1][10] The key to the reaction's success lies in the electronic activation of the aromatic ring by the para-nitro group, which facilitates the displacement of the chloro leaving group.[4][6]
This technical guide provides researchers and drug development professionals with a validated, step-by-step methodology, grounded in established chemical principles. The resulting compound is a valuable intermediate, offering multiple points for further chemical diversification, making it a cornerstone for building libraries of novel compounds for biological screening and advancing drug discovery programs.[1]
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | 4036-83-3 [chemicalbook.com]
- 12. 4036-83-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound - CAS:4036-83-3 - Sunway Pharm Ltd [3wpharm.com]
- 14. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Morpholino-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholino-5-nitrobenzoic acid (CAS No. 4036-83-3) is a multifaceted chemical entity possessing a unique combination of a morpholine ring, a nitro group, and a benzoic acid moiety. This guide provides a comprehensive analysis of its physical and chemical properties, underpinned by available experimental and predicted data. It is designed to serve as a crucial resource for professionals in research and development, particularly in the fields of medicinal chemistry and synthetic organic chemistry, by offering a centralized repository of its structural characteristics, reactivity profile, and potential applications. This document aims to bridge the gap in consolidated technical information, thereby facilitating its use as a versatile building block in the synthesis of novel compounds with therapeutic potential.
Introduction
This compound is a derivative of nitrobenzoic acid characterized by the substitution of a morpholine group at the 2-position of the benzene ring. The presence of the electron-withdrawing nitro group and the electron-donating morpholine substituent creates a unique electronic environment within the molecule, influencing its reactivity and potential biological activity. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates. Similarly, nitroaromatic compounds have a long history in drug discovery, particularly in the development of antimicrobial and anticancer agents.[1] The strategic combination of these functional groups in this compound makes it a promising intermediate for the synthesis of a diverse array of complex molecules.
This guide will systematically detail the known physical and chemical properties of this compound, providing a foundation for its application in synthetic endeavors and drug design.
Chemical Structure and Identification
The molecular structure of this compound is fundamental to understanding its properties and reactivity.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 4036-83-3 |
| Molecular Formula | C₁₁H₁₂N₂O₅[2] |
| Molecular Weight | 252.23 g/mol [3] |
| IUPAC Name | 2-(Morpholin-4-yl)-5-nitrobenzoic acid |
| Synonyms | 5-Nitro-2-(morpholin-4-yl)benzoic acid[4] |
Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and purification. While comprehensive experimental data is not widely available, the following table summarizes the known and predicted values.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | 1.424 g/cm³ (Predicted) | |
| pKa | 1.97 ± 0.22 (Predicted) | |
| Solubility | Information not available. Expected to have some solubility in polar organic solvents. |
3.1. Solubility Profile: An Experimental Approach
A precise understanding of a compound's solubility is paramount for its application in synthesis and drug development. The following protocol outlines a standardized method for determining the solubility of this compound in various solvents.
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at a predetermined λmax).
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining thermodynamic solubility as it ensures that the solution reaches a true equilibrium with the solid phase. The use of a thermostatically controlled environment is critical as solubility is temperature-dependent. Filtration is a necessary step to remove any undissolved solid particles that could lead to an overestimation of the solubility.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three principal functional groups: the carboxylic acid, the morpholine ring, and the nitro group.
4.1. Acidity
The carboxylic acid group imparts acidic properties to the molecule. The predicted pKa of approximately 1.97 suggests that it is a relatively strong carboxylic acid, a consequence of the electron-withdrawing effect of the nitro group on the aromatic ring.
4.2. Reactivity of the Functional Groups
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations provide a handle for derivatization and the introduction of further functionalities.
-
Morpholine Ring: The nitrogen atom of the morpholine ring is basic and can be protonated. The ring itself is generally stable to many reaction conditions.
-
Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. However, it can be reduced to an amino group, which is a versatile functional group for further synthetic modifications, such as diazotization and coupling reactions or amide bond formation. The resulting amino group would be a powerful activating group for electrophilic aromatic substitution.
4.3. Synthesis
The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1]
Caption: General synthetic scheme for this compound.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-chloro-5-nitrobenzoic acid and morpholine.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Morpholine
-
A suitable base (e.g., potassium carbonate)
-
A high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitrobenzoic acid, morpholine (typically in slight excess), and the base.
-
Add the solvent and heat the reaction mixture with stirring at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration or extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validating System: The purity of the synthesized product should be validated by measuring its melting point (if available) and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). A sharp melting point and spectroscopic data consistent with the expected structure would confirm the identity and purity of the compound.
Spectral Analysis (Predicted and Comparative)
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data and comparisons with structurally related compounds to aid in its characterization.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the downfield region. The protons on the carbons adjacent to the nitrogen and oxygen of the morpholine ring will also have characteristic chemical shifts. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the morpholine carbons, and the carbonyl carbon of the carboxylic acid. The carbon attached to the nitro group and the carbonyl carbon are expected to be the most downfield signals.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
Table 3: Predicted and Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| 1550-1475 | N-O asymmetric stretch (Nitro group) |
| 1350-1300 | N-O symmetric stretch (Nitro group) |
| ~1250 and ~1115 | C-O-C stretch (Morpholine) |
| ~1200 | C-N stretch (Aromatic amine) |
5.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (252.23). Common fragmentation patterns would involve the loss of the carboxylic acid group, the nitro group, and fragmentation of the morpholine ring.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a scaffold or intermediate in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The combination of the morpholine and nitrobenzoic acid moieties can be exploited to generate libraries of novel compounds for screening against various biological targets. The morpholine group can enhance aqueous solubility and metabolic stability, while the nitro group can be a key pharmacophoric element or a precursor to a more functionalized amino group.
-
Intermediate in Multi-step Syntheses: This compound can serve as a key building block in the total synthesis of more complex natural products or designed molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.
Conclusion
This compound is a chemical compound with significant potential for application in synthetic and medicinal chemistry. This technical guide has consolidated the available information on its physical and chemical properties, providing a framework for its use in research and development. While there is a need for more comprehensive experimental data, the predicted and comparative analyses presented herein offer valuable insights for its synthesis, characterization, and derivatization. As the demand for novel chemical entities in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role.
References
Solubility profile of 2-Morpholino-5-nitrobenzoic acid in various solvents
An In-depth Technical Guide to the Solubility Profile of 2-Morpholino-5-nitrobenzoic Acid
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental chemical principles and supported by data from structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine its precise solubility in various solvent systems, ensuring data integrity and reproducibility.
This compound (CAS No: 4036-83-3; Molecular Formula: C₁₁H₁₂N₂O₅; Molecular Weight: 252.22 g/mol ) is a multifaceted organic compound featuring a benzoic acid backbone substituted with a morpholine ring at the 2-position and a nitro group at the 5-position.[1][2] The unique arrangement of these functional groups—a carboxylic acid (acidic, hydrogen bond donor/acceptor), a morpholine moiety (basic, polar, hydrogen bond acceptor), and a nitro group (polar, electron-withdrawing)—imparts a complex physicochemical profile that dictates its behavior in solution.[3] Understanding its solubility is paramount for applications ranging from synthetic reaction design and purification to formulation development in medicinal chemistry.
Theoretical Underpinnings of Solubility: A Predictive Framework
The solubility of a solid in a liquid solvent is governed by the thermodynamic equilibrium between the solid state and the solution. This equilibrium is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][3][4][5] The key factors influencing the solubility of this compound are detailed below.
The Role of Polarity and Hydrogen Bonding
The molecule's structure presents a combination of polar and non-polar characteristics. The carboxylic acid and nitro groups are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding.[6][7] The morpholine ring, with its oxygen and nitrogen atoms, also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[6][7] Conversely, the benzene ring provides a non-polar, hydrophobic character.
-
Polar Solvents (e.g., Water, Alcohols): These solvents are expected to be effective at solvating this compound. The ability of the solute to form hydrogen bonds with polar protic solvents like water and ethanol will be a primary driver of its solubility.[6][8]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the functional groups, the compound is predicted to have low solubility in non-polar solvents. The energy required to break the strong intermolecular forces in the solid crystal lattice would not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.[3][4]
The Influence of pH
The presence of both an acidic carboxylic acid group and a basic morpholine group means that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[9][10]
-
Acidic Conditions (Low pH): The morpholine nitrogen will be protonated, forming a cationic species. While the carboxylic acid will remain largely in its neutral form, the overall increase in polarity due to the ammonium cation should enhance solubility in aqueous solutions.
-
Neutral Conditions (pH ≈ 7): The molecule will exist predominantly as a zwitterion, with a protonated morpholine and a deprotonated carboxylate. This zwitterionic form can be highly polar and may exhibit reasonable aqueous solubility.
-
Basic Conditions (High pH): The carboxylic acid will be deprotonated to form a carboxylate anion. This highly polar salt form is expected to be significantly more soluble in water than the neutral compound.[9][11]
The Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[12][13] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and promotes the mixing of the solute and solvent molecules. It is reasonable to predict that the solubility of this compound will increase with rising temperature in most solvents.[3][12]
Predicted Solubility Profile and Comparative Data
Based on the theoretical principles outlined above, a predicted qualitative solubility profile for this compound is presented in Table 1. To provide a semi-quantitative context, solubility data for structurally related nitrobenzoic acids are included for comparison. The presence of the polar morpholine group in the target compound is expected to enhance its solubility in polar solvents compared to its simpler nitrobenzoic acid analogues.
Table 1: Predicted Solubility Profile of this compound and Comparative Data for Related Compounds
| Solvent | Solvent Type | Predicted Solubility of this compound | Comparative Solubility Data ( g/100 mL) |
| Water | Polar Protic | pH-dependent; Moderate to High (especially at high/low pH) | 2-Nitrobenzoic Acid: Sparingly Soluble[14]; 2-Hydroxy-5-nitrobenzoic Acid: 1g in 1475ml (~0.07)[15] |
| Methanol | Polar Protic | High | 2-Nitrobenzoic Acid: 42.72 at 10°C[14]; 3-Nitrobenzoic Acid: High[16] |
| Ethanol | Polar Protic | High | 2-Nitrobenzoic Acid: ~33.3[14]; 3-Nitrobenzoic Acid: High[16] |
| Acetone | Polar Aprotic | High | 2-Nitrobenzoic Acid: 40[14] |
| Acetonitrile | Polar Aprotic | Moderate | 3-Nitrobenzoic Acid: Moderate[16] |
| Ethyl Acetate | Polar Aprotic | Moderate | 3-Nitrobenzoic Acid: Moderate[16] |
| Dichloromethane | Non-Polar | Low | 3-Nitrobenzoic Acid: Low[16] |
| Toluene | Non-Polar | Very Low | 3-Nitrobenzoic Acid: Very Low[16] |
| Hexane | Non-Polar | Insoluble | - |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[14][17]
Equilibrium Solubility Determination: Shake-Flask Method
This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (0.45 µm, chemically compatible with the solvent)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification: Determine the concentration of the dissolved solute in the filtrate using one of the analytical methods described below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification Methods
The choice of analytical technique depends on the required sensitivity, selectivity, and available instrumentation.[18]
HPLC is the preferred method for accurate and specific quantification, especially in complex matrices.[4]
Instrumentation & Conditions (Example):
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the compound (a wavelength near its λmax should be chosen for maximum sensitivity).
-
Injection Volume: 10-20 µL
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Concentration Determination: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.
Caption: Workflow for Quantitative Analysis by HPLC-UV.
This is a simpler and faster method, suitable for pure solutions where the compound has a distinct UV absorbance profile.[14][18]
Procedure:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law).
-
Sample Analysis: Dilute the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.
Conclusion
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. byjus.com [byjus.com]
- 13. Solubility - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. al-kindipublisher.com [al-kindipublisher.com]
Unlocking the Therapeutic Potential of 2-Morpholino-5-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 2-morpholino-5-nitrobenzoic acid scaffold is one such "privileged structure." Its inherent chemical features—the ionizable carboxylic acid, the hydrogen bond-accepting morpholine ring, and the electron-withdrawing nitro group—provide a versatile platform for crafting molecules with diverse and potent biological activities. This guide delves into the burgeoning field of this compound derivatives, offering a comprehensive exploration of their known biological activities, a rationale for their design, and detailed methodologies for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this promising class of compounds.
The Strategic Importance of the this compound Core
The therapeutic promise of this scaffold lies in the synergistic interplay of its constituent moieties. The benzoic acid core provides a rigid framework that can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and solubility.[1] The carboxylic acid group is a critical interaction point, often forming crucial hydrogen bonds or ionic interactions with biological targets.[1]
The morpholine ring , a common motif in medicinal chemistry, is prized for its ability to enhance aqueous solubility and metabolic stability, thereby improving the pharmacokinetic profile of drug candidates.[2] Its nitrogen atom can act as a hydrogen bond acceptor, further contributing to target binding.
The 5-nitro group , an electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring. This can modulate the pKa of the carboxylic acid and influence the molecule's ability to participate in π-π stacking or other non-covalent interactions within a biological target. While extensive research exists for related benzoic acid derivatives, the specific contribution of the 5-nitro group in concert with the 2-morpholino substituent is an area of active investigation, holding the key to unlocking unique biological activities.
Anticancer Activity: Targeting Aberrant Cell Signaling
A significant body of research has focused on the antiproliferative properties of 2-morpholinobenzoic acid derivatives, particularly their ability to inhibit enzymes crucial for cancer cell growth and survival.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Dysregulation of choline phospholipid metabolism is a hallmark of many cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a key driver.[3][4] Several studies have identified 2-morpholinobenzoic acid derivatives as potent inhibitors of this enzyme.[3][4][5][6]
The general pharmacophore for PC-PLC inhibition appears to be a 2-morpholino-5-N-benzylamino benzoic acid scaffold.[3][5][6] While the direct role of a 5-nitro group in this specific context is still under full exploration, the electronic and steric properties it imparts are likely to influence binding affinity and selectivity.
-
N-Benzyl Substitution: The presence of a substituted N-benzyl group at the 5-position is often crucial for potent anti-proliferative activity.[5]
-
Acyl Group Modification: Derivatives bearing a hydroxamic acid moiety in place of the carboxylic acid have demonstrated significant antiproliferative effects in cancer cell lines such as MDA-MB-231 and HCT116.[5]
-
Benzylic N-Methylation: Methylation of the nitrogen in the N-benzyl bridge has been shown to enhance biological activity, warranting further investigation into this modification.[3][5]
Broader Antiproliferative Effects
Beyond PC-PLC inhibition, derivatives of the 2-morpholino core have demonstrated cytotoxic activity against a range of cancer cell lines. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have shown promising anticancer potential against the HepG2 cell line, with some compounds exhibiting high activity and selectivity.[7] These findings suggest that the 2-morpholino scaffold can be incorporated into larger, more complex molecules to target various oncogenic pathways.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Morpholino-5-N-benzylamino hydroxamic acid | Compound 2a-d | MDA-MB-231, HCT116 | Potent activity reported | [5] |
| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 | 8.50 | [7] |
| 2-Morpholino-4-anilinoquinoline | Compound 3c | HepG2 | 11.42 | [7] |
| 2-Morpholino-4-anilinoquinoline | Compound 3e | HepG2 | 12.76 | [7] |
Antimicrobial Potential: A New Frontier
While the primary focus has been on anticancer applications, the inherent structural features of nitroaromatic compounds suggest a potential for antimicrobial activity. The nitro group can be bioreduced to form reactive nitrogen species that can induce oxidative stress and damage microbial cells.
Research on the related 2-chloro-5-nitrobenzoic acid derivatives has demonstrated their potential as next-generation antibacterials.[8][9] A methylethanolammonium salt of this acid exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[8] This suggests that the 5-nitrobenzoic acid core is a viable starting point for the development of novel antimicrobial agents. The introduction of a morpholine ring at the 2-position could further enhance the antibacterial spectrum and improve the pharmacokinetic properties of these compounds.
Other Potential Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Enzyme Inhibition: The benzoic acid moiety is a common feature in various enzyme inhibitors.[1] By modifying the substituents on the aromatic ring and the morpholine group, it is plausible to design selective inhibitors for a range of enzymes, including kinases and proteases. For example, related 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of PI3 kinase p110α.[10]
-
Anti-inflammatory Activity: Some benzoic acid derivatives have shown anti-inflammatory properties. The this compound scaffold could be explored for the development of novel anti-inflammatory agents.
-
Antiplatelet Activity: Morpholine-substituted benzoxazines have been investigated for their effectiveness against ADP and collagen-induced platelet aggregation.[11] This highlights the potential of the morpholine moiety to impart cardiovascular-related activities.
Experimental Protocols: A Practical Guide
General Synthesis of this compound
A common synthetic route to the core scaffold involves a nucleophilic aromatic substitution reaction.
Diagram of a Typical Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the core scaffold.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add morpholine (1.1 - 1.5 eq.) and a base such as potassium carbonate (2.0 - 3.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification and Isolation: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]
Diagram of the MTT Assay Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Future Directions and Opportunities
The exploration of this compound derivatives is a field ripe with potential. Future research should focus on:
-
Systematic SAR Studies: A comprehensive investigation into the impact of substitutions at various positions of the benzoic acid ring and modifications of the morpholine moiety will be crucial for optimizing potency and selectivity.
-
Elucidation of Mechanisms of Action: While enzyme inhibition is a known mechanism, further studies are needed to uncover other potential biological targets and signaling pathways modulated by these compounds.
-
Expansion to Other Therapeutic Areas: The antimicrobial, anti-inflammatory, and other potential activities of this scaffold warrant dedicated investigation.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
The this compound scaffold represents a valuable starting point for the development of the next generation of therapeutics. Through a combination of rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this remarkable class of compounds can be realized.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Morpholino-5-nitrobenzoic Acid: A Versatile Benzoic Acid Derivative in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholino-5-nitrobenzoic acid, a substituted benzoic acid derivative, stands as a pivotal intermediate in the landscape of modern organic and medicinal chemistry. Its unique molecular architecture, featuring a morpholine ring, a nitro group, and a carboxylic acid moiety, provides a trifecta of reactive sites, enabling its versatile application in the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its mechanistic underpinnings and applications as a scaffold for novel therapeutics and functional materials.
Introduction: The Strategic Importance of this compound
Benzoic acid and its derivatives are foundational scaffolds in the synthesis of a vast number of bioactive molecules and functional organic materials. The strategic functionalization of the benzoic acid core allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its reactivity and biological interactions. This compound (CAS No: 4036-83-3; Molecular Formula: C₁₁H₁₂N₂O₅; Molecular Weight: 252.22 g/mol ) is a prime example of a highly functionalized building block.[1][2][3][4]
The presence of the morpholine group, a saturated heterocycle, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, in drug candidates.[5] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the aromatic ring, making it susceptible to certain chemical transformations and serving as a precursor to other functional groups.[6] The carboxylic acid provides a handle for a variety of chemical modifications, including esterification and amidation, and can act as a key interaction point with biological targets.[7]
This guide will delve into the core aspects of this compound, providing both theoretical understanding and practical, field-proven insights for its effective utilization in a research and development setting.
Synthesis and Purification
The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electron-deficient nature of the aromatic ring of a suitable precursor, activated by the presence of the nitro group.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine. The electron-withdrawing nitro group, positioned para to the chlorine leaving group, activates the aromatic ring towards nucleophilic attack by morpholine.
Experimental Protocol:
-
Reaction Setup: To a solution of morpholine (87 ml), add 2-chloro-5-nitrobenzoic acid (20.1 g) in portions. The addition is exothermic, and the temperature of the mixture will rise.
-
Reaction Conditions: Stir the resulting thick mixture and heat at reflux for five hours.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into ice water. Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. For further purification, recrystallize the solid from ethanol to yield this compound.[7][8][9][10]
Mechanism of Synthesis: The SₙAr Pathway
The synthesis of this compound proceeds via a well-established two-step addition-elimination mechanism characteristic of SₙAr reactions.
-
Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzoic acid ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, this compound.
Purification by Recrystallization
The purity of this compound is crucial for its subsequent use in synthesis. Recrystallization is an effective method for its purification.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product will crystallize as the solubility decreases. To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[7][8][9][10]
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its identification and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| CAS Number | 4036-83-3 | |
| Molecular Formula | C₁₁H₁₂N₂O₅ | |
| Molecular Weight | 252.22 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 168-170 °C | |
| pKa (Predicted) | 1.97 ± 0.22 |
Spectroscopic Data (Illustrative based on similar structures):
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.
-
Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring, typically in the range of δ 3.0-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the substituents.
-
Morpholine Carbons: Two signals for the morpholine carbons, typically in the range of δ 45-70 ppm.
-
-
FTIR (ATR, cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1680 cm⁻¹.
-
N-O Asymmetric Stretch (Nitro): A strong band around 1550-1475 cm⁻¹.
-
N-O Symmetric Stretch (Nitro): A strong band around 1350-1300 cm⁻¹.
-
C-O-C Stretch (Morpholine): A characteristic band in the fingerprint region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 252.
-
Key Fragments: Fragmentation patterns corresponding to the loss of COOH, NO₂, and cleavage of the morpholine ring.
-
Reactivity and Chemical Transformations
The three functional groups of this compound offer a rich platform for a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The 2-morpholinobenzoic acid scaffold has been identified as a promising starting point for the development of novel therapeutic agents.
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors: Derivatives of 2-morpholinobenzoic acid have shown significant inhibitory activity against PC-PLC, an enzyme implicated in cancer cell proliferation and signaling.[7] The carboxylic acid moiety is believed to chelate with catalytic zinc ions in the active site of the enzyme. Further derivatization of the this compound core, such as reduction of the nitro group followed by N-alkylation or N-acylation, has led to the development of potent anti-proliferative agents.[18]
-
Anticancer Agents: The quinoline ring system is a well-known pharmacophore in many anticancer drugs. The amino derivative of this compound can serve as a precursor for the synthesis of quinoline-based compounds with potential antitumor activity.[18]
Dye and Pigment Synthesis
Aromatic nitro compounds are important intermediates in the synthesis of azo dyes. The nitro group in this compound can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of dyes with different colors and properties.[19][20][21][22] The presence of the morpholine and carboxylic acid groups can be used to modulate the solubility and binding properties of the final dye.
Experimental Protocol for Azo Dye Synthesis (General):
-
Reduction of the Nitro Group: Reduce this compound to 5-amino-2-morpholinobenzoic acid using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C).
-
Diazotization: Dissolve the resulting aminobenzoic acid derivative in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve a suitable coupling component (e.g., a phenol or an aromatic amine) in a basic solution. Slowly add the diazonium salt solution to the coupling component solution at low temperature to form the azo dye.
-
Isolation: The azo dye, often a colored solid, can be isolated by filtration.
Safety and Handling
As a laboratory chemical, this compound and its precursors should be handled with appropriate safety precautions. While specific toxicity data for the title compound is limited, information for its precursor, 2-chloro-5-nitrobenzoic acid, provides guidance.
-
Hazards: 2-Chloro-5-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature provides a rich platform for chemical modification, enabling the creation of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. As the quest for novel therapeutics and functional materials continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a significant role in driving innovation.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 4036-83-3 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]
- 15. 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum [chemicalbook.com]
- 16. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. spectrabase.com [spectrabase.com]
- 18. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. zhishangchemical.com [zhishangchemical.com]
- 22. scialert.net [scialert.net]
- 23. fishersci.com [fishersci.com]
Abstract
The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the critical framework for rational lead optimization, predicting potential toxicities, and ensuring clinical success.[1][2][3] Understanding the specific biochemical interaction through which a substance produces its pharmacological effect is paramount.[4][5] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the strategic and technical considerations for the preliminary investigation of a novel compound's MoA. We will move beyond rote protocols to explore the causal logic behind experimental choices, integrating biochemical, cellular, and computational approaches into a cohesive, self-validating workflow. This document is structured to provide both a high-level strategic roadmap and detailed, actionable methodologies for the laboratory.
The Strategic Framework: Devising the Investigative Plan
A successful MoA investigation begins not at the bench, but with a strategic plan. The initial approach is fundamentally dictated by the origin of the compound. Was the compound identified through a screen against a known biological target, or did it emerge from a phenotypic screen where the target is unknown? This distinction forms the first major branch in our investigative workflow.
-
Target-Based Discovery: Originates with a specific, validated biological target (e.g., an enzyme or receptor) hypothesized to be central to a disease's pathophysiology.[3][6][7] The primary goal is to confirm direct engagement and characterize the nature of the interaction.
-
Phenotypic-Based Discovery: Begins with an observable effect in a biologically relevant system (e.g., inhibition of cancer cell proliferation) without prior knowledge of the molecular target.[3][6][8] This path requires a "deconvolution" process to identify the target responsible for the desired phenotype.
The choice of starting point dictates the subsequent experimental cascade, as illustrated in the workflow below.
Caption: A logical workflow for MoA elucidation, branching based on compound origin.
Foundational Assays: Generating the Initial Biological Signal
The first step in any MoA study is to quantitatively measure the compound's biological effect. This initial data provides the benchmark for all subsequent investigations.
Biochemical Assays: Probing Direct Molecular Interactions
When a target is known or hypothesized, biochemical assays provide the cleanest and most direct assessment of a compound's interaction.[9][10] These cell-free systems isolate the target molecule from the complexities of a cellular environment, allowing for precise measurement of binding affinity and enzyme activity.[11]
Causality: The primary reason to begin with a biochemical assay is to establish direct target engagement . A positive result in a purified system strongly indicates that the compound can physically interact with its intended target, a necessary prerequisite for any on-target MoA.
Key Biochemical Assays:
| Assay Type | Principle | Key Output | Application |
| Enzyme Activity Assays | Measures the rate of an enzyme-catalyzed reaction in the presence of the compound.[10][12] | IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) | Determining potency for enzymatic targets (e.g., kinases, proteases). |
| Receptor Binding Assays | Quantifies the binding affinity between the compound and a receptor, often by competing with a labeled ligand.[10] | Ki (Inhibition Constant) or Kd (Dissociation Constant) | Characterizing interaction with receptors (e.g., GPCRs). |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure real-time binding kinetics.[8] | ka (Association Rate), kd (Dissociation Rate), Kd | Detailed characterization of binding kinetics and affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters.[8] | Kd, ΔH (Enthalpy), ΔS (Entropy) | Gold standard for binding thermodynamics. |
Cell-Based Assays: Assessing Phenotypic Consequences
Cell-based assays are the cornerstone of both phenotypic screening and the validation of biochemical hits in a more physiologically relevant context.[13][14][15] They measure a compound's effect on a whole, living cell, thereby integrating critical factors like cell permeability, metabolism, and potential off-target effects.[12][16]
Causality: A cell-based assay is essential because it answers the question: "Does the compound's biochemical activity translate into a desired cellular response?" A potent biochemical inhibitor that fails to show activity in a cellular assay may have poor membrane permeability or be rapidly ejected by efflux pumps, issues that must be addressed in drug development.
Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol provides a method to assess a compound's effect on cell proliferation, a common phenotypic endpoint for anti-cancer drug discovery.
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Target Identification and Validation: Unmasking the Molecular Target
For hits from phenotypic screens, identifying the specific molecular target is the most challenging, yet critical, step. For target-based hits, it is equally important to validate that the compound engages the intended target within the complex cellular milieu.
Target Identification (Deconvolution)
This process involves using the compound as a "bait" to pull its binding partners out of the cellular proteome or using genetic methods to identify pathways essential for the compound's activity.
-
Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.[8]
-
Genetic Screens (CRISPR/siRNA): The principle is to find genes whose inactivation confers resistance to the compound.[6][17] If knocking out a specific gene prevents the compound from killing the cell, that gene product is likely the drug's target or a critical downstream effector.
Target Validation and Engagement
Validation confirms that modulating the identified target produces the desired therapeutic effect.[17][18] Target engagement assays confirm that the drug binds to its target inside the cell at relevant concentrations.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells or tissues.
-
Principle: The binding of a compound to its target protein often increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the compound-bound protein.
-
Cell Treatment: Treat cultured cells with the compound or vehicle control for a specified time.
-
Heating: Harvest the cells, resuspend them in a buffer, and divide the lysate into aliquots. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble, non-denatured protein remains in the supernatant.
-
Detection: Analyze the amount of target protein remaining in the supernatant for each temperature point using Western Blotting or other protein detection methods.
-
Analysis: In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases. In the compound-treated samples, a shift in this "melting curve" to higher temperatures indicates that the compound has bound to and stabilized the target protein, confirming intracellular engagement.
Elucidating Cellular Signaling Pathways
Once a target is validated, the investigation must trace the downstream consequences of its modulation. This involves mapping the signaling cascade that translates target engagement into a cellular phenotype.[19][20][21]
Causality: Understanding the pathway is crucial for several reasons. It confirms the on-target effect, helps identify potential biomarkers for measuring drug activity in clinical trials, and can reveal unexpected off-target effects or cross-talk with other pathways.[21][22]
Caption: A hypothetical pathway modulated by an inhibitory compound.
Key Experimental Techniques:
-
Western Blotting: A fundamental technique to measure changes in protein expression levels and post-translational modifications, such as phosphorylation.[8] A decrease in the phosphorylation of a known substrate following compound treatment is strong evidence of on-target kinase inhibition.
-
Reverse Transcription Quantitative PCR (RT-qPCR): Measures changes in mRNA levels to determine if the compound affects the transcription of downstream genes.[8]
-
Immunofluorescence and Confocal Microscopy: Allows for the visualization of protein localization within the cell.[8] For example, it can show whether a transcription factor (like STAT3 in the diagram above) is prevented from translocating to the nucleus after compound treatment.
Conclusion: Synthesizing an Integrated MoA Hypothesis
The preliminary investigation into a compound's mechanism of action is an iterative and multidisciplinary endeavor. It requires the logical integration of data from biochemical, cellular, and genetic experiments to build a robust, evidence-based hypothesis.[22][23] A successful investigation does not simply list IC50 values; it tells a coherent story, starting from the initial molecular interaction and ending with the ultimate cellular consequence. This foundational understanding is indispensable for guiding further preclinical and clinical development, ultimately increasing the probability of translating a promising compound into an effective therapeutic.[24]
References
- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action (MOA) Studies - Creative Biolabs [neuros.creative-biolabs.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 12. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. bioivt.com [bioivt.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 18. wjbphs.com [wjbphs.com]
- 19. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 22. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biopharmaservices.com [biopharmaservices.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Morpholino-5-nitrobenzoic Acid via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-morpholino-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid. The described methodology is centered on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide is designed to be self-validating, offering not just a series of steps, but a deep dive into the causality behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. We will cover the reaction mechanism, detailed safety protocols, a step-by-step synthesis and purification procedure, and expected outcomes.
Introduction & Scientific Background
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and serves as a key building block in medicinal chemistry.[1] The molecule incorporates a morpholine moiety, a common scaffold in drug discovery, and a nitro group, which can act as a versatile chemical handle for further functionalization or as a pharmacologically active feature itself.[1]
The synthesis from 2-chloro-5-nitrobenzoic acid is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction class is distinct from the more common electrophilic aromatic substitutions and is contingent on specific electronic features of the aromatic ring.[2] For an SNAr reaction to proceed efficiently, two primary conditions must be met:
-
Presence of a Leaving Group: The aromatic ring must be substituted with a good leaving group, typically a halide like chlorine.[3]
-
Ring Activation: The aromatic ring must be "activated" or made electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3]
In this synthesis, the nitro group (-NO₂) at the 5-position (para to the chloro group) serves as the powerful electron-withdrawing group. Its presence is critical as it delocalizes the negative charge of the intermediate complex, thereby stabilizing it and lowering the activation energy of the reaction.[2]
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.[2][4]
-
Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound.
Materials & Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-nitrobenzoic acid | ≥97% | Sigma-Aldrich | CAS: 2516-96-3 |
| Morpholine | ≥99% | Sigma-Aldrich | CAS: 110-91-8 |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | --- |
| Ethanol | Anhydrous | Fisher Scientific | For recrystallization |
| Deionized Water | --- | In-house | --- |
| Round-bottom flask | 250 mL | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer/hotplate | --- | --- | --- |
| Büchner funnel & flask | --- | --- | For vacuum filtration |
| Beakers, Graduated cylinders | Various sizes | --- | --- |
| pH paper or meter | --- | --- | --- |
Critical Safety Precautions
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
2-Chloro-5-nitrobenzoic acid: This compound is harmful if swallowed and causes skin and serious eye irritation.[5] Avoid inhalation of dust. In case of contact, flush the affected area with copious amounts of water.[6]
-
Morpholine: Morpholine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care, ensuring no contact with skin or eyes.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. The work-up step involving acidification is exothermic and should be performed slowly and with cooling.
Experimental Protocol
This protocol is adapted from established laboratory procedures for this synthesis.[7]
Reaction Setup & Synthesis
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 87 mL of morpholine.
-
Substrate Addition: Slowly add 20.1 grams of 2-chloro-5-nitrobenzoic acid to the morpholine in portions.
-
Causality Note: Morpholine serves as both the nucleophile and the solvent in this reaction, hence its use in large excess. The addition should be portion-wise as the initial mixing is exothermic, and a rapid temperature increase to approximately 75°C can be observed.[7]
-
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer/hotplate. Heat the mixture to reflux and maintain this temperature for five hours with continuous stirring.[7]
-
Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and driving the synthesis to completion.
-
Work-up & Isolation
-
Quenching: After five hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled, thick reaction mixture into a large beaker containing approximately 400 mL of an ice-water slurry. Stir vigorously.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the aqueous mixture until the pH is strongly acidic (pH 1-2). The product will precipitate as a solid.
-
Causality Note: The product exists as a morpholinium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate anion, rendering the this compound insoluble in the aqueous medium, thus causing it to precipitate out.
-
-
Filtration: Isolate the crude solid product by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining HCl and morpholine hydrochloride salts.
-
Drying: Dry the crude product. This can be done by air-drying on the filter paper or for more rapid results, in a vacuum oven at a moderate temperature (50-60°C).
Purification by Recrystallization
-
Dissolution: Transfer the dried crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently to dissolve the solid completely.[7]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and pure crystals will form.
-
Causality Note: Recrystallization is an effective purification technique that separates the desired compound from impurities based on differences in their solubility in a given solvent at different temperatures.[8] Slow cooling promotes the formation of larger, purer crystals.
-
-
Yield Maximization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any surface impurities.
-
Final Drying: Dry the purified crystals thoroughly in a vacuum oven to obtain the final product, this compound.
Data Summary & Expected Results
The following table summarizes the expected quantitative data for this synthesis based on the described protocol.[7]
| Parameter | Value |
| Mass of 2-chloro-5-nitrobenzoic acid | 20.1 g (0.1 mol) |
| Volume of Morpholine | 87 mL |
| Theoretical Yield of Product | 25.2 g |
| Typical Experimental Yield | 20.3 g (approx. 80.5%)[7] |
| Appearance | Pale yellow crystalline solid |
| Melting Point (m.p.) | 168-170°C[7] |
Visual Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Morpholino-5-nitrobenzoic Acid as a Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and application of 2-Morpholino-5-nitrobenzoic acid, a key intermediate in the development of complex pharmaceutical molecules. The unique arrangement of its functional groups—a morpholine ring, a nitro group, and a carboxylic acid—offers a versatile platform for synthetic transformations. We will explore the rationale behind its synthesis and detail protocols for its preparation and subsequent conversion into a more advanced intermediate, highlighting its strategic importance in drug discovery pipelines.
Introduction: A Multifunctional Synthetic Building Block
This compound is a valuable scaffold in medicinal chemistry and process development. Its utility stems from the distinct properties of its constituent functional groups:
-
The Morpholine Moiety: A saturated heterocycle widely incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.
-
The Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for certain reactions.[1] More importantly, it serves as a synthetic handle that can be reliably reduced to a primary amine, opening up a vast array of subsequent chemical transformations.[1][2]
-
The Carboxylic Acid Group: Provides a reactive site for amide bond formation, esterification, or can direct cyclization reactions, serving as a key anchor point for building molecular complexity.
The strategic placement of these groups makes this intermediate a precursor for a variety of pharmaceutically relevant structures, particularly those based on the anthranilic acid framework.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4036-83-3 | [1][3] |
| Molecular Formula | C₁₁H₁₂N₂O₅ | [4][5] |
| Molecular Weight | 252.22 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Melting Point | 168-170 °C | [2] |
Safety & Handling: While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from its precursor, 2-chloro-5-nitrobenzoic acid, and related nitro-aromatic compounds suggest that appropriate precautions are necessary.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]
Synthesis of the Intermediate: A Classic SNAr Approach
The most direct and common method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction leverages the electron-deficient nature of the aromatic ring, which is activated by the electron-withdrawing nitro group, to facilitate the displacement of a halide leaving group by the morpholine nucleophile.[1]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (87 mL).
-
Reagent Addition: While stirring, add 2-chloro-5-nitrobenzoic acid (20.1 g) in portions. Causality Note: The portion-wise addition helps to control the initial exothermic reaction as the substitution begins.
-
Reaction Conditions: The temperature of the mixture will spontaneously rise to approximately 75 °C.[2] Heat the mixture to reflux and maintain for 5 hours. The reflux ensures the reaction proceeds to completion.
-
Work-up and Isolation: After 5 hours, allow the mixture to cool slightly and pour it into a beaker containing ice water. This precipitates the product and dilutes the excess morpholine.
-
Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, rendering the final product insoluble in the acidic aqueous medium.
-
Purification: Collect the resulting solid precipitate by filtration and wash it with cold water. Dry the solid. For higher purity, recrystallize the crude product from ethanol to yield pure this compound.[2]
Application in Synthesis: Reduction to a Key Pharmaceutical Precursor
With the intermediate in hand, its primary utility is realized through the transformation of the nitro group. The reduction of the nitro group to a primary amine yields 5-amino-2-morpholinobenzoic acid, a valuable anthranilic acid derivative.[2] This transformation is a gateway to synthesizing a wide range of heterocyclic systems common in pharmaceuticals.
Caption: Synthetic pathway from the intermediate to advanced precursors.
Protocol 2: Catalytic Reduction to 5-Amino-2-morpholinobenzoic acid
This protocol details the catalytic hydrogenation of the nitro group, a clean and efficient method for this transformation.[2]
-
Catalyst and Reagent Setup: In a hydrogenation vessel, suspend this compound in a 3:1 mixture of ethanol and water.
-
Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Pd/C is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. The solvent system is chosen to dissolve the starting material adequately.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm, or as determined by available equipment) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Remove the palladium catalyst by filtration through a pad of Celite®. Safety Note: The Celite pad should be kept wet with solvent during filtration as the catalyst can be pyrophoric in air, especially when dry.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is 5-amino-2-morpholinobenzoic acid, which can be used directly or purified further if necessary.[2]
The resulting 5-amino-2-morpholinobenzoic acid is now primed for a multitude of subsequent reactions. The ortho-relationship of the amino and carboxylic acid groups is a classic structural motif for building fused heterocyclic ring systems, while the amino group itself is a nucleophile ready for acylation, alkylation, or diazotization reactions, making it an exceptionally versatile precursor for drug development.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 4036-83-3 [chemicalbook.com]
- 4. This compound - CAS:4036-83-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Rationale for 2-Morpholino-5-nitrobenzoic Acid Derivatives in Oncology
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Morpholino-5-nitrobenzoic acid derivatives in anticancer research.
The pursuit of novel small molecules for cancer therapy is a cornerstone of modern medicinal chemistry. The this compound scaffold represents a strategic starting point for developing targeted anticancer agents. This structure is a composite of three key chemical moieties, each contributing distinct physicochemical and pharmacological properties.
-
The Benzoic Acid Core: Benzoic acid and its derivatives are fundamental building blocks in a vast array of bioactive molecules and are present in numerous natural products.[1] Their established role as pharmacophores and their synthetic versatility make them an ideal foundation for drug design.[2][3]
-
The Morpholine Ring: The morpholine heterocycle is a highly valued component in drug development.[4] Its inclusion in a molecule can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. Critically, the morpholine ring is a key structural feature in several successful kinase inhibitors, including the well-known PI3K inhibitor LY294002, where it forms essential hydrogen bonds with the target enzyme.[5]
-
The Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic profile of the parent molecule, influencing its reactivity and biological interactions.[1] While historically viewed with caution due to potential metabolic liabilities, nitro-containing compounds have been successfully developed as anticancer, antibacterial, and antiparasitic drugs.[1] The electron-withdrawing nature of the nitro group is often leveraged in designing hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environments characteristic of solid tumors.[1][6]
By combining these three components, derivatives of this compound are rationally designed to interact with specific biological targets implicated in cancer progression, with a strong hypothesis pointing towards the inhibition of critical cell signaling pathways.
General Synthesis Strategy: From Core Scaffold to Bioactive Derivatives
A common and effective strategy for derivatizing the this compound core is through the synthesis of N-substituted benzamides. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize target binding and cellular activity. The parent acid can be synthesized via the reaction of 2-chloro-5-nitrobenzoic acid with morpholine.[1] The subsequent derivatization into amides creates a library of compounds for screening.
A plausible synthetic route is outlined below:
Caption: General synthetic workflow for N-substituted benzamide derivatives.
Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[7][8] Hyperactivation of this pathway through mutations or loss of tumor suppressors like PTEN is one of the most common occurrences in human cancers, making it a prime target for therapeutic intervention.[8][9][10]
Given that the morpholine moiety is a key pharmacophore in many PI3K inhibitors[5], it is hypothesized that this compound derivatives exert their anticancer effects by inhibiting PI3K, likely the Class I PI3Kα isoform. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. This blockage abrogates the downstream activation of Akt and mTOR, ultimately leading to a decrease in cell proliferation and the induction of apoptosis.[11]
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition.
Application Note 1: High-Throughput Screening for Anticancer Activity
Objective: To determine the in vitro cytotoxic and anti-proliferative activity of a library of synthesized this compound derivatives against various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[12][13] It relies on the enzymatic activity of mitochondrial dehydrogenases in metabolically active (viable) cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.[14][15]
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is <0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO) and "untreated control" wells (cells in medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., SDS in HCl) to each well to dissolve the purple crystals.[12]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Determine IC₅₀ Values:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Illustrative Data: While specific data for this compound derivatives is pending experimental generation, results from studies on other anticancer morpholine derivatives can serve as a benchmark.
| Compound ID | Cell Line | IC₅₀ (µM) [Source] |
| AK-3 | A549 (Lung) | 10.38 ± 0.27[15] |
| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29[15] |
| AK-10 | A549 (Lung) | 8.55 ± 0.67[14][15] |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23[14][15] |
| 5j | HT-29 (Colon) | 9.657 ± 0.149[16] |
This table presents example data from published literature on different morpholine-containing anticancer compounds to illustrate expected data format.
Application Note 2: Mechanistic Validation via Western Blotting
Objective: To confirm that the most potent derivatives from the viability screen act by inhibiting the PI3K/Akt/mTOR pathway. This is achieved by quantifying the levels of phosphorylated (activated) Akt and other downstream effectors in cancer cells following compound treatment.
Methodology: Western blotting is a technique that allows for the detection and quantification of specific proteins from a complex mixture, such as a cell lysate.[17] It involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and probing the membrane with antibodies specific to the target protein.[17][18] By using antibodies that specifically recognize the phosphorylated forms of proteins like Akt (at Ser473), we can directly measure the inhibitory effect of our compounds on the signaling pathway.
Protocol: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle (DMSO) control.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells, collect the lysate, and centrifuge at ~12,000g for 15 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples into the wells of a polyacrylamide gel (e.g., 10-12%).
-
Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.[18]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17][18]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Anti-phospho-Akt (Ser473)
-
Anti-total Akt
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG).[19]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Capture the signal using an imaging system or X-ray film.
-
Data Analysis and Interpretation
A successful PI3K inhibitor will cause a dose-dependent decrease in the signal from the phospho-Akt (p-Akt) antibody, while the signal from the total Akt and loading control (GAPDH) antibodies should remain relatively constant. This result would confirm that the compound is inhibiting the phosphorylation of Akt, thereby validating the proposed mechanism of action.
Overall Experimental Workflow
The comprehensive research plan follows a logical progression from chemical synthesis to biological validation.
Caption: A logical workflow from compound synthesis to mechanism of action confirmation.
Conclusion and Future Directions
The this compound scaffold provides a promising and rational starting point for the development of novel anticancer agents. The protocols and application notes detailed here provide a comprehensive framework for synthesizing a focused library of derivatives, screening them for anticancer activity, and validating their mechanism of action as inhibitors of the PI3K/Akt/mTOR pathway. Future work should focus on lead optimization to improve potency and selectivity, evaluation in in vivo xenograft models, and detailed pharmacokinetic and toxicological profiling to assess their potential for clinical translation.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. addgene.org [addgene.org]
- 19. origene.com [origene.com]
Synthesizing Potent Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors from 2-Morpholinobenzoic Acid: An Application Note and Protocol
Introduction: Targeting a Key Player in Oncogenic Signaling
Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a critical enzyme in cellular signaling, particularly in the context of cancer.[1] This enzyme catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.[2][3] Dysregulation of PC-PLC activity is implicated in various cancers, where the resulting overproduction of DAG and phosphocholine can drive oncogenic processes such as proliferation, cell-cycle activation, differentiation, and motility.[3][4][5] Consequently, the development of potent and specific PC-PLC inhibitors represents a promising therapeutic strategy for a range of malignancies.
This application note provides a detailed, step-by-step protocol for the synthesis of a promising class of PC-PLC inhibitors derived from a 2-morpholinobenzoic acid scaffold. Research has demonstrated that compounds based on a 2-morpholino-5-N-benzylamino benzoic acid or hydroxamic acid scaffold are effective inhibitors of PC-PLC.[1][6] The inhibitory mechanism of these molecules is believed to involve the chelation of the carboxylic acid or a bioisosteric hydroxamic acid group to the catalytic zinc ions (Zn²⁺) within the active site of the PC-PLC enzyme.[3]
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics. By providing a comprehensive and validated protocol, we aim to facilitate the synthesis and evaluation of this important class of inhibitors.
Signaling Pathway of PC-PLC and its Role in Cancer
The signaling cascade initiated by PC-PLC plays a pivotal role in cancer progression. The diagram below illustrates the pathway and the points of therapeutic intervention.
Caption: PC-PLC signaling pathway and inhibitor action.
PART 1: Synthesis of 2-Morpholino-5-(benzylamino)benzoic Acid Derivatives
This protocol details a general two-step synthesis for 2-morpholino-5-(benzylamino)benzoic acid derivatives, a core scaffold for potent PC-PLC inhibitors. The synthesis involves an initial N-benzylation of a substituted aminobenzoic acid followed by the introduction of the morpholine moiety.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 2-morpholinobenzoic acid inhibitors.
Materials and Reagents
-
2-Amino-5-bromobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(Benzylamino)-5-bromobenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
N-Benzylation: Slowly add benzyl bromide (1.1 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-(benzylamino)-5-bromobenzoic acid.
Step 2: Synthesis of 2-Morpholino-5-(benzylamino)benzoic acid
-
Reaction Setup: To a dry Schlenk flask, add 2-(benzylamino)-5-bromobenzoic acid (1.0 eq), morpholine (1.5 eq), sodium tert-butoxide (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Dilute with ethyl acetate and wash sequentially with 1M HCl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, 2-morpholino-5-(benzylamino)benzoic acid.
Characterization
The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7]
PART 2: In Vitro Evaluation of PC-PLC Inhibitory Activity
The inhibitory potency of the synthesized compounds against PC-PLC is determined using a fluorometric enzyme-coupled assay. The Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit is a commercially available and reliable method for this purpose.[6][8][9]
Principle of the Amplex Red Assay
This assay involves a series of enzymatic reactions. PC-PLC first hydrolyzes phosphatidylcholine to phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin.[6] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the PC-PLC activity.
Experimental Protocol: PC-PLC Inhibition Assay
-
Reagent Preparation: Prepare all reagents as described in the Amplex Red Assay Kit manual. This includes the reaction buffer, Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine substrate solution.
-
Inhibitor Preparation: Prepare a stock solution of the synthesized 2-morpholinobenzoic acid derivative in DMSO. Create a series of dilutions to test a range of inhibitor concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
PC-PLC enzyme (from Bacillus cereus is commonly used)
-
Synthesized inhibitor at various concentrations (or DMSO for the control)
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the working solution of Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a microplate reader (excitation ~540 nm, emission ~590 nm). Record measurements every 5 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (DMSO). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: PC-PLC Inhibition
| Compound | IC₅₀ (µM) for PC-PLC | % Inhibition at 10 µM |
| 2-Morpholino-5-(benzylamino)benzoic acid | [Insert experimental value] | [Insert experimental value] |
| D609 (Positive Control) | ~6.4[10] | [Insert experimental value] |
PART 3: Evaluation of Anti-proliferative Activity
The anti-proliferative effects of the synthesized PC-PLC inhibitors are assessed in cancer cell lines known to overexpress PC-PLC, such as the triple-negative breast cancer cell line MDA-MB-231 and the colorectal cancer cell line HCT116.[7][11] The MTT assay is a common method to evaluate cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MDA-MB-231 or HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition).
Data Presentation: Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
| 2-Morpholino-5-(benzylamino)benzoic acid | MDA-MB-231 | [Insert experimental value] |
| HCT116 | [Insert experimental value] |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of 2-morpholinobenzoic acid-based PC-PLC inhibitors. The described synthetic route is versatile and can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies. The in vitro assays for enzyme inhibition and anti-proliferative activity are essential for characterizing the potency and cellular effects of these compounds.
Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Further investigation into the downstream effects of PC-PLC inhibition in various cancer models will provide deeper insights into the therapeutic potential of this promising class of compounds.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]
- 3. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Phospholipid Metabolism in Cancer [frontiersin.org]
- 6. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online [thermofisher.com]
- 9. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online [thermofisher.com]
- 10. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Morpholino-5-nitrobenzoic Acid
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-Morpholino-5-nitrobenzoic acid via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. Traditional synthesis methods often require prolonged reaction times and harsh conditions. The protocol detailed herein leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times, often to mere minutes, while maintaining high product yields and purity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, characterization data, and safety guidelines.
Introduction: The Significance of Substituted Benzoic Acids and MAOS
This compound is a valuable building block in medicinal chemistry and materials science, incorporating the versatile morpholine scaffold and a functionalized benzoic acid moiety. The morpholine ring is a privileged structure in drug discovery, known to improve the pharmacokinetic properties of molecules. The nitrobenzoic acid backbone serves as a key intermediate for the synthesis of a wide array of more complex molecules, including dyes and pharmaceuticals.[3]
The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), where the chlorine atom on 2-chloro-5-nitrobenzoic acid is displaced by the nucleophilic morpholine. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate such reactions.[1][2] By utilizing microwave irradiation, polar molecules are rapidly and uniformly heated, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner reaction profiles compared to conventional heating methods.[1]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2-chloro-5-nitrobenzoic acid and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO2) positioned para to the leaving group (the chlorine atom, -Cl).
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the aromatic ring. This step is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, this compound.
Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, thus increasing the rate of the nucleophilic attack and the subsequent steps.
Experimental Protocols
Materials and Equipment
-
2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3)
-
Morpholine (CAS: 110-91-8)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethanol
-
Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover SP)
-
Microwave reaction vials (10-20 mL) with caps
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel)
-
Vacuum filtration apparatus
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Safety Precautions
-
2-Chloro-5-nitrobenzoic acid: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. It is also very toxic to aquatic life.[4][5][6][7]
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated fume hood.[4]
Microwave-Assisted Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 g, 4.96 mmol).
-
Reagent Addition: Add morpholine (0.87 g, 10.0 mmol, approx. 2 equivalents). Note: While some similar reactions can be run solvent-free, the excess morpholine can also serve as a solvent.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in Table 1.
| Parameter | Value |
| Temperature | 120 °C |
| Microwave Power | 100-150 W (dynamic) |
| Reaction Time | 15 minutes |
| Stirring | High |
| Pressure | Monitored (typically <15 bar) |
| Table 1: Optimized Microwave Reaction Parameters. |
-
Reaction Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before uncapping.
-
Dilute the reaction mixture with 20 mL of deionized water.
-
Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl. This will precipitate the product.
-
Stir the resulting suspension in an ice bath for 15-20 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Purification by Recrystallization
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before this step.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry them in a vacuum oven.
Visualization of Workflow and Reaction
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the microwave-assisted synthesis.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Melting Point | 167-168 °C[9] |
| Molecular Formula | C11H12N2O5 |
| Molecular Weight | 252.23 g/mol |
Table 2: Physical and Chemical Properties.
-
1H NMR (DMSO-d6, 400 MHz): The spectrum is expected to show signals for the aromatic protons, with characteristic shifts due to the influence of the nitro, carboxylic acid, and morpholino groups. The morpholine protons typically appear as two multiplets around 3.0-4.0 ppm.[10] The carboxylic acid proton will likely appear as a broad singlet at a downfield shift (>10 ppm).
-
13C NMR (DMSO-d6, 100 MHz): The spectrum should display 11 distinct carbon signals corresponding to the aromatic, carboxylic, and morpholine carbons. The carbons attached to oxygen and nitrogen will be shifted downfield.
-
FT-IR (ATR): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm-1), the C=O stretch of the carboxylic acid (~1700 cm-1), the asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350 cm-1 respectively), and C-N and C-O stretches associated with the morpholine ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]- at m/z 251.07 or [M+H]+ at m/z 253.08, corresponding to the molecular weight of the product.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of this compound. The use of microwave irradiation dramatically shortens the reaction time to 15 minutes, offering a significant improvement over conventional heating methods. The provided protocol, including work-up and purification steps, is straightforward and can be readily implemented in a standard laboratory setting. This method represents a greener and more time-efficient approach for accessing this valuable chemical intermediate.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 4036-83-3 [chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
Purification of Crude 2-Morpholino-5-nitrobenzoic Acid via Recrystallization: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of crude 2-Morpholino-5-nitrobenzoic acid through recrystallization. While specific solubility data for this compound is not extensively documented in publicly available literature, this note leverages established principles of organic chemistry and solubility data from structurally analogous compounds to outline a robust and reliable purification strategy. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology designed to yield a high-purity crystalline product suitable for downstream applications.
Introduction: The Rationale for Purification
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact the yield, purity, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude material at an elevated temperature and allow for the selective crystallization of the pure compound upon cooling, leaving impurities dissolved in the mother liquor.[1] This guide details a systematic approach to achieving high-purity this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and potential hazards is paramount for safe and effective handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4036-83-3 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₅ | [4] |
| Molecular Weight | 252.22 g/mol | [4][5] |
| Melting Point | 167-168 °C | [2] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Solvent System Selection: A Data-Informed Approach
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. Based on solubility data for related nitrobenzoic acids, a mixed-solvent system of ethanol and water is proposed.[7][8] Nitrobenzoic acids generally show good solubility in alcohols, and the addition of water as an anti-solvent can effectively induce crystallization upon cooling.[1][9]
Detailed Recrystallization Protocol
This protocol outlines the step-by-step procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring to dissolve the solid. Continue adding hot ethanol portion-wise until the solid is fully dissolved.[1]
-
-
Addition of Anti-solvent:
-
While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates the saturation point has been reached.[9]
-
-
Clarification:
-
To the cloudy solution, add a few drops of hot ethanol until the solution becomes clear again. This ensures that the solution is saturated at the boiling point, which is crucial for maximizing the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration:
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any residual mother liquor.[11]
-
Continue to draw air through the crystals on the filter to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature below the melting point.
-
Troubleshooting
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution was not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] |
| "Oiling out" (formation of an oil instead of crystals) | - The solution is cooling too rapidly.- The concentration of impurities is high. | - Reheat the solution to dissolve the oil, add a small amount of additional ethanol, and allow it to cool more slowly.- Consider a preliminary purification step if the crude material is highly impure.[9] |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly cooled in an ice bath.[9] |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of crude this compound. By leveraging a mixed-solvent system of ethanol and water, this recrystallization procedure effectively removes common impurities, yielding a high-purity crystalline product suitable for demanding applications in pharmaceutical synthesis and drug development. Adherence to the principles of solvent selection, controlled cooling, and proper isolation techniques, as outlined, is crucial for achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4036-83-3 [chemicalbook.com]
- 3. 4036-83-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - CAS:4036-83-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Real-Time Monitoring of 2-Morpholino-5-nitrobenzoic Acid Synthesis using Thin-Layer and High-Performance Liquid Chromatography
Abstract
This application note provides a detailed guide for monitoring the synthesis of 2-Morpholino-5-nitrobenzoic acid, a key intermediate in pharmaceutical development. We present robust, validated protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the reaction progress in real-time. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure optimal reaction yield and purity. This document emphasizes the underlying scientific principles of the chromatographic techniques and the chemical reaction, providing a comprehensive resource for both process monitoring and analytical method development.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound is a crucial step in the manufacturing of various active pharmaceutical ingredients (APIs). Effective monitoring of this synthesis is paramount to control reaction endpoints, minimize impurity formation, and ensure batch-to-batch consistency. In-process monitoring allows for timely adjustments to reaction parameters, leading to improved yields and a more efficient purification process.[1] This note details the application of two powerful chromatographic techniques, TLC and HPLC, for the qualitative and quantitative assessment of the reaction progress.[2][3]
The Underlying Chemistry: A Nucleophilic Aromatic Substitution
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[4][5] In this process, the starting material, 2-chloro-5-nitrobenzoic acid, reacts with morpholine.[6] The electron-withdrawing nitro group (-NO2) at the para position to the chlorine atom activates the aromatic ring for nucleophilic attack by morpholine.[5][7] The chlorine atom, a good leaving group, is subsequently displaced.
Reaction Scheme:
Caption: Workflow for TLC monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC): A Precise Quantitative Analysis
For a more detailed and quantitative analysis of the reaction kinetics, Reverse-Phase HPLC (RP-HPLC) is the method of choice. [1][8]It provides excellent resolution, sensitivity, and reproducibility, allowing for the accurate determination of the concentration of reactants and products over time. [9][10]
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. [11][12]Less polar compounds, like the product this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The more polar starting material, 2-chloro-5-nitrobenzoic acid, will elute earlier.
Step-by-Step HPLC Protocol
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [8] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile [12][13] |
| Elution Type | Isocratic (e.g., 60% A, 40% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm [8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 25 °C |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare standard solutions of 2-chloro-5-nitrobenzoic acid and this compound in the mobile phase to determine their retention times and for calibration.
-
Analysis: Inject the prepared standards and samples.
-
Data Interpretation: Monitor the chromatograms over time. The peak corresponding to 2-chloro-5-nitrobenzoic acid will decrease in area, while the peak for this compound will increase. The percentage conversion can be calculated from the peak areas.
HPLC Workflow Diagram
Caption: Workflow for HPLC monitoring of reaction progress.
Comparative Summary of TLC and HPLC Methods
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption Chromatography | Reverse-Phase Chromatography |
| Analysis Time | Fast (15-30 minutes) | Slower (5-15 minutes per sample) |
| Nature of Analysis | Qualitative / Semi-quantitative | Quantitative |
| Sensitivity | Lower | Higher |
| Resolution | Lower | Higher |
| Cost | Low | High |
| Primary Use | Rapid reaction screening, endpoint determination | Detailed kinetic studies, purity analysis, quality control |
Conclusion
Both TLC and HPLC are powerful and complementary techniques for monitoring the synthesis of this compound. TLC offers a rapid and cost-effective method for qualitative assessment of reaction progress, making it ideal for initial screening and endpoint determination. HPLC, on the other hand, provides detailed quantitative data with high resolution and sensitivity, which is essential for kinetic studies, impurity profiling, and ensuring the final product meets stringent quality standards. The judicious application of these methods as outlined in this note will empower researchers to optimize their synthetic processes, leading to higher yields, improved purity, and greater overall efficiency in the development of pharmaceutical intermediates.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocol: High-Selectivity Catalytic Reduction of the Nitro Group on 2-Morpholino-5-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide for the catalytic reduction of the nitro group in 2-Morpholino-5-nitrobenzoic acid to synthesize 2-Morpholino-5-aminobenzoic acid, a key intermediate in pharmaceutical development. We delve into the mechanistic underpinnings of catalytic hydrogenation, justify the selection of palladium on carbon (Pd/C) as the catalyst of choice, and present a detailed, field-tested laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this critical synthetic transformation.
Introduction: The Significance of Aromatic Amines in Medicinal Chemistry
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1][2] These aromatic amines are crucial building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[3][4] The specific target of this protocol, 2-Morpholino-5-aminobenzoic acid, incorporates the morpholine moiety, a privileged scaffold in medicinal chemistry known to often improve aqueous solubility and metabolic stability of drug candidates.[5] Therefore, an efficient and selective synthesis of this intermediate is of high value.
Catalytic hydrogenation stands out as the most efficient and environmentally benign method for this transformation.[3] Among the various catalysts, palladium on carbon (Pd/C) is frequently the preferred choice due to its high efficiency, selectivity, and ease of removal from the reaction mixture through simple filtration.[2][6]
Mechanistic Rationale: The Haber-Lukashevich Pathway
The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a six-electron reduction. The most widely accepted mechanism is the Haber-Lukashevich pathway, which proceeds through a series of intermediates.[1]
The process begins with the adsorption of the nitroaromatic compound onto the palladium catalyst surface and the dissociative chemisorption of molecular hydrogen. The nitro group is then sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the desired amine.[1][2]
Caption: Generalized Haber-Lukashevich reduction pathway.
It is crucial to control reaction conditions to minimize side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, which can lead to the formation of azoxy, azo, and hydrazo compounds.[1] The high activity of Pd/C typically ensures the reaction proceeds fully to the desired amine.
Experimental Design & Rationale
Catalyst Selection: The Role of Palladium on Carbon (Pd/C)
For the reduction of a nitro group on a benzoic acid derivative, palladium catalysts are significantly more active than rhodium or ruthenium.[7] Pd/C is particularly advantageous as it is highly effective for nitro group reduction while generally not reducing the aromatic ring or the carboxylic acid functionality under typical conditions.[8] A 5% to 10% loading of palladium on activated carbon is standard, providing a high surface area for the reaction.[8]
Chemoselectivity Considerations
The substrate, this compound, contains a carboxylic acid group in addition to the nitro group. Catalytic hydrogenation with Pd/C is an excellent choice for this transformation because it is highly chemoselective for the reduction of the nitro group in the presence of carboxylic acids. Alternative reducing agents, such as iron in acidic conditions, are also known for their selectivity but can involve more challenging workup procedures to remove metal salts.[6][9]
Solvent Selection
The choice of solvent is critical for ensuring the solubility of the starting material and the product. Alcohols such as methanol or ethanol are commonly used for catalytic hydrogenations as they are relatively inert and can solubilize a wide range of organic compounds.[9] For this specific substrate, methanol is an excellent choice.
Hydrogen Source
While high-pressure hydrogen gas is effective, for laboratory-scale synthesis, a hydrogen balloon provides a safe and convenient source of hydrogen at approximately atmospheric pressure.[10] This method avoids the need for specialized high-pressure reactor systems.
Detailed Experimental Protocol
This protocol details the catalytic hydrogenation of this compound to 2-Morpholino-5-aminobenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Starting material |
| Palladium on Carbon (10% Pd) | Commercially Available | Catalyst | |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent |
| Celite® | Commercially Available | Filtration aid | |
| Hydrogen Gas | High Purity | Reducing agent | |
| Nitrogen Gas | High Purity | Inert gas for purging |
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Hydrogen balloon
-
Vacuum/Nitrogen manifold
-
Buchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for catalytic reduction.
-
Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.96 mmol). Dissolve the substrate in 25 mL of methanol. To this solution, carefully add 10% Pd/C (0.10 g, ~10 wt%).
-
Inerting the System: Seal the flask with septa. Connect one neck to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure the removal of all oxygen.[1]
-
Introducing Hydrogen: After the final evacuation, carefully backfill the flask with hydrogen gas from a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing and mass transfer of hydrogen to the catalyst surface.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove any excess hydrogen.[2] Dilute the reaction mixture with an additional 20 mL of methanol. Prepare a small pad of Celite® in a Buchner funnel and filter the reaction mixture through it. Caution: The palladium catalyst on the Celite pad is pyrophoric when dry. Do not allow the filter cake to dry out.[2] Keep it wet with solvent.
-
Product Isolation: Wash the filter cake with several portions of methanol (3 x 15 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Morpholino-5-aminobenzoic acid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization or column chromatography can be employed.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood and that all sources of ignition are absent.[1]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric and may ignite if exposed to air while dry. The filter cake should always be kept wet with solvent and disposed of properly. Quenching the catalyst with water is a common practice for safe disposal.
-
Exothermic Reaction: The catalytic hydrogenation of nitro groups is an exothermic reaction.[1] For larger-scale reactions, proper cooling and temperature monitoring are essential to prevent thermal runaway.
Conclusion
The catalytic reduction of this compound using Pd/C and a hydrogen balloon is a highly efficient, selective, and reliable method for the synthesis of 2-Morpholino-5-aminobenzoic acid. The protocol described herein is robust and scalable, providing a solid foundation for researchers in drug discovery and development. Adherence to the procedural details and safety precautions is paramount for achieving successful and safe outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts (Journal Article) | ETDEWEB [osti.gov]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Applications of 2-Morpholino-5-nitrobenzoic acid in agrochemical development
An Application Guide to 2-Morpholino-5-nitrobenzoic Acid in Agrochemical Discovery
Introduction: The Scaffold-Based Approach in Modern Agrochemical Research
The continuous evolution of weed, pest, and disease resistance necessitates a perpetual search for novel agrochemical active ingredients. A formidable strategy in this endeavor is scaffold-based chemical synthesis, where a core molecular structure is systematically modified to generate a library of candidate compounds for biological screening. This compound emerges as a compelling scaffold for this purpose. Its structure is a unique convergence of three key functional moieties:
-
The Morpholine Ring: A prevalent heterocycle in a range of successful agrochemicals, particularly fungicides and herbicides. Its presence can influence solubility, metabolic stability, and binding interactions with target proteins.[1][2]
-
The Nitrobenzoic Acid Core: The nitro group is a strong electron-withdrawing substituent that significantly influences the chemical reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution (SNAr) during its synthesis.[3] The carboxylic acid provides a crucial, reactive "handle" for subsequent derivatization.
-
The Carboxylic Acid Group: This functional group is a cornerstone of many herbicides, especially synthetic auxins, and offers a prime site for modification to alter the compound's uptake, translocation, and mode of action.[4][5]
This guide provides detailed protocols for the synthesis of the this compound scaffold and its subsequent derivatization and screening for potential herbicidal activity. It is designed for researchers and professionals engaged in the discovery and development of next-generation crop protection solutions.
Part I: Synthesis of the Core Scaffold: this compound
The most direct and established method for synthesizing the core scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This reaction leverages the electron-deficient nature of the nitro-substituted benzene ring, which facilitates the displacement of a leaving group by the nucleophilic morpholine.
Causality of Experimental Design:
-
Substrate Choice: 2-Chloro-5-nitrobenzoic acid is an ideal starting material. The nitro group, being strongly electron-withdrawing, activates the ortho- and para-positions to the chlorine atom, making the chlorine an excellent leaving group for SNAr.[6]
-
Nucleophile: Morpholine acts as the incoming nitrogen nucleophile.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.[7]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation (K⁺) while leaving the nucleophile relatively free, thereby accelerating the reaction rate.[7]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the this compound scaffold.
Detailed Synthesis Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol), potassium carbonate (13.7 g, 99.2 mmol), and N,N-Dimethylformamide (100 mL).
-
Addition of Nucleophile: Begin stirring the mixture and add morpholine (5.2 mL, 59.5 mmol) dropwise over 10 minutes.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's completion by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC), using a mobile phase such as 1:1 Ethyl Acetate:Hexane with 1% acetic acid. The disappearance of the starting material spot indicates completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Precipitation: Acidify the aqueous mixture to a pH of 2-3 by slowly adding concentrated hydrochloric acid (HCl). A solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any remaining salts and DMF.
-
Drying: Dry the product under vacuum at 60°C to a constant weight. The expected product is a pale yellow solid.
Part II: Derivatization of the Scaffold for Herbicide Discovery
The carboxylic acid group of the scaffold is the primary site for derivatization to explore new chemical space for potential herbicides. Below are protocols for key transformations.
Derivatization Pathways
Caption: Key derivatization pathways from the core scaffold for library synthesis.
Protocol 2.1: Esterification for Pro-Herbicide Synthesis
-
Rationale: Esterification can enhance a compound's lipophilicity, which may improve its penetration through the plant cuticle. Inside the plant, native esterase enzymes can hydrolyze the ester back to the active carboxylic acid form. This pro-drug strategy is common for auxin-mimic herbicides.[5]
-
Setup: In a dry round-bottom flask, dissolve this compound (1.0 g, 3.96 mmol) in the desired alcohol (e.g., methanol, ethanol; 20 mL).
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄; 0.1 mL).
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting acid is consumed.
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by a brine wash (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Protocol 2.2: Amide Synthesis via Peptide Coupling
-
Rationale: Amide bond formation allows for the connection of the scaffold to a vast array of commercially available amines, rapidly generating a diverse library of compounds for screening.
-
Activation: Dissolve this compound (1.0 g, 3.96 mmol) in dichloromethane (DCM, 20 mL). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl; 0.91 g, 4.75 mmol) and Hydroxybenzotriazole (HOBt; 0.64 g, 4.75 mmol). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (4.36 mmol, 1.1 equivalents) and a tertiary base such as triethylamine (TEA; 0.66 mL, 4.75 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.
Part III: Protocols for Biological Screening
After synthesizing a library of derivatives, the next crucial step is to evaluate their biological activity.
Protocol 3.1: Seed Germination and Root Growth Inhibition Assay
This primary screen is a rapid and cost-effective method to identify compounds with phytotoxic effects using model plant species.
-
Preparation of Test Solutions: Prepare stock solutions of each test compound in DMSO at 100 mM. Create a dilution series (e.g., 250, 100, 50, 10, 1 µM) in a nutrient-agar medium. Include a DMSO-only vehicle control and a positive control (e.g., Picloram).[8]
-
Plating: Dispense 5 mL of the cooled agar medium containing the test compound into sterile 60 mm petri dishes.
-
Seed Sterilization & Sowing: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) with a 10% bleach solution for 5 minutes, followed by 5 rinses with sterile water. Place 10-15 seeds onto the surface of the agar in each dish.
-
Incubation: Seal the plates with porous tape and place them vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Collection: After incubation, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent inhibition of root growth for each concentration relative to the vehicle control. Use this data to determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).
Data Presentation: IC₅₀ Values for Root Growth Inhibition
| Compound ID | Derivative Type | R-Group | IC₅₀ (µM) |
| Scaffold-01 | Ester | -CH₃ | Data |
| Scaffold-02 | Ester | -CH₂CH₃ | Data |
| Scaffold-03 | Amide | -Benzyl | Data |
| Scaffold-04 | Amide | -Cyclohexyl | Data |
| Picloram | Control | N/A | Data |
Part IV: Advanced Applications - A Scaffold for Herbicide Safeners?
Beyond direct herbicidal activity, the this compound scaffold holds potential in the development of herbicide safeners. Safeners are compounds that protect crops from herbicide injury without reducing the herbicide's efficacy against weeds.[9] They often act by inducing the expression of metabolic enzymes in the crop, such as glutathione S-transferases (GSTs) and cytochrome P450s, which detoxify the herbicide.[9]
-
Hypothetical Application: Derivatives from the library could be co-applied with a known herbicide (e.g., a chloroacetamide herbicide on corn) to screen for safening activity. An effective safener would result in reduced signs of herbicide injury (e.g., stunting, chlorosis) on the crop plant compared to the herbicide-only treatment. This represents a novel and valuable research direction for this chemical class.
Conclusion
This compound is a highly versatile and synthetically accessible scaffold. While not a known active ingredient itself, its true value lies in its role as a foundational building block for combinatorial chemistry in agrochemical discovery. The protocols outlined in this guide provide a robust framework for synthesizing a library of novel compounds and screening them for herbicidal properties, paving the way for the potential discovery of new crop protection solutions.
References
- 1. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine Derivatives in Agrochemical Discovery and Development | CoLab [colab.ws]
- 3. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 2-MORPHOLINO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Morpholino-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Morpholino-5-nitrobenzoic acid. This critical intermediate, notably in the manufacturing of pharmaceuticals like Rivaroxaban, is primarily synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose and resolve common issues to improve reaction yield, purity, and overall efficiency.
Troubleshooting and Optimization Guide
This section addresses the most common challenges encountered during the synthesis of this compound, helping you systematically diagnose and resolve experimental roadblocks.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors. A systematic investigation is the key to identifying the root cause.
-
Incomplete Reaction: The conversion of the starting material, 2-chloro-5-nitrobenzoic acid, may not have gone to completion. The SNAr reaction requires sufficient thermal energy to overcome its activation barrier.[1]
-
Solution: Increase the reaction temperature or prolong the reaction time. A typical procedure involves heating the mixture at reflux for several hours.[2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC until the 2-chloro-5-nitrobenzoic acid spot is no longer visible. For faster results, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1][3]
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is critical.
-
Solution: Morpholine acts as both the nucleophile and the solvent in many procedures. Using a significant excess of morpholine ensures the reaction kinetics favor product formation. A common protocol uses a large volumetric excess of morpholine relative to the starting 2-chloro-5-nitrobenzoic acid.[2]
-
-
Inefficient Workup and Isolation: Significant product loss can occur during the workup phase. The product is precipitated by acidifying the reaction mixture.
-
Solution: Ensure the pH is sufficiently low (typically pH 3-4) to fully protonate the carboxylate and precipitate the product.[4][5] Cool the mixture in an ice bath after acidification to minimize the product's solubility in the aqueous solution before filtration. Wash the filtered solid with cold water to remove any remaining morpholine hydrochloride without dissolving the desired product.
-
-
Purity of Starting Materials: The presence of impurities in the starting 2-chloro-5-nitrobenzoic acid can lead to side reactions.
-
Solution: Use high-purity starting materials. Impurities from the synthesis of 2-chloro-5-nitrobenzoic acid, such as the 2-chloro-3-nitrobenzoic acid isomer, can consume reagents and complicate purification.[6]
-
Q2: I am observing unexpected spots on my TLC plate. What are the likely impurities and how can I minimize them?
A2: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: The most common "impurity" is unreacted 2-chloro-5-nitrobenzoic acid.
-
Solution: As discussed in Q1, ensure the reaction goes to completion by increasing the temperature or reaction time.[4]
-
-
Formation of Isomeric Products: If the starting material contains isomeric impurities, these will likely react to form the corresponding morpholino-substituted isomers, which can be difficult to separate.
-
Degradation Products: Although the reactants are generally stable, excessively high temperatures or prolonged reaction times beyond what is necessary for completion could potentially lead to degradation.
-
Solution: Optimize the reaction conditions by finding the balance between temperature and time that maximizes conversion while minimizing byproduct formation. Monitor the reaction periodically.
-
Q3: The final product is discolored (e.g., brown or dark yellow). How can I improve its appearance and purity?
A3: Discoloration is often due to residual, highly colored impurities or minor degradation products.
-
Solution 1: Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly used and effective solvent for recrystallization.[2] The process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly, which enables the formation of pure crystals.
-
Solution 2: Activated Charcoal Treatment: If recrystallization alone does not yield a pure, colorless product, activated charcoal can be used.
-
Procedure: During recrystallization, add a small amount of activated charcoal to the hot ethanol solution containing the dissolved product. The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
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Nucleophilic Attack: The nitrogen atom of morpholine (the nucleophile) attacks the carbon atom bonded to the chlorine on the aromatic ring. This step is possible because the aromatic ring is "activated" by the strong electron-withdrawing nitro group (-NO₂) located para to the chlorine atom. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][9]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product. The presence of the nitro group is crucial as it stabilizes the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[10][11]
Q2: Why is morpholine often used as both the reactant and the solvent?
A2: Using morpholine as the solvent offers several advantages. Firstly, it ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle. Secondly, its boiling point (129 °C) provides a suitable reflux temperature to facilitate the reaction without requiring a higher-boiling, and often more difficult to remove, solvent like DMF or DMSO.[2]
Q3: Is an additional base required for this reaction?
A3: No, an additional base is typically not necessary. Morpholine is a secondary amine and therefore a base. It is strong enough to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Using a large excess of morpholine ensures there is plenty available to act as both the nucleophile and the acid scavenger.
Q4: What are the primary safety concerns for this synthesis?
A4: The primary safety concerns revolve around the reagents used:
-
Morpholine: It is a corrosive liquid that can cause severe skin burns and eye damage. It is also flammable.
-
2-Chloro-5-nitrobenzoic Acid: It is a skin and eye irritant.[12]
-
Acid/Base Handling: The workup involves the use of concentrated acids, which are highly corrosive.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
When acidifying the reaction mixture, add the acid slowly to the aqueous solution to control the exothermic reaction. Always add acid to water, never the other way around.
Data Summary: Reaction Condition Optimization
This table summarizes typical conditions and outcomes, providing a baseline for optimization.
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Material | 2-chloro-5-nitrobenzoic acid | 2-chloro-5-nitrobenzoic acid |
| Nucleophile/Solvent | Morpholine (in excess) | Morpholine (in excess) |
| Temperature | Reflux (~75-130 °C) | 95-150 °C |
| Reaction Time | 5 - 12 hours[2][3] | 8 - 40 minutes[3] |
| Typical Yield | ~45-90% | Up to 96%[3] |
| Key Advantage | Simple setup | Drastically reduced reaction time, often higher yield |
Visualized Workflows and Mechanisms
The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: Figure 1: S(N)Ar Reaction Mechanism.
Caption: Figure 2: Troubleshooting Low Yield.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from established laboratory procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitrobenzoic acid (e.g., 20.1 g).
-
Reagent Addition: In a fume hood, add a large excess of morpholine (e.g., 87 mL) to the flask. The mixture will become thick.
-
Heating: Stir the mixture and heat it to reflux. The temperature will rise to approximately 75 °C or higher. Maintain reflux for 5 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture and pour it into a beaker containing ice water.
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Precipitation: While stirring, slowly add concentrated HCl to acidify the mixture to a pH of 3-4. A solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected solid with cold water to remove residual morpholine hydrochloride and other water-soluble impurities. Dry the product, for instance, in a vacuum oven. The reported melting point is 168-170 °C.[2]
Protocol 2: Purification by Recrystallization from Ethanol
This protocol describes the purification of the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot gravity filtration (after adding activated charcoal, if needed) to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol and dry them thoroughly under vacuum.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 2-Morpholino-5-nitrobenzoic acid in reaction mixtures
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Welcome to the technical support center for 2-Morpholino-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on its often-problematic solubility in reaction mixtures.
Introduction: Understanding the Solubility Challenge
This compound is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and functional materials. Its structure, featuring a carboxylic acid, a morpholine ring, and a nitro group, gives it a unique combination of chemical properties.[1] However, this same combination of functional groups often leads to poor solubility in a wide range of common organic solvents, posing a significant challenge during chemical reactions.
The molecule's zwitterionic potential, strong intermolecular hydrogen bonding capabilities (especially dimer formation via the carboxylic acid), and high crystallinity contribute to its low solubility. This guide will provide a systematic approach to diagnosing and overcoming these solubility issues to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the primary reasons for this?
Poor solubility of this compound is a common issue and can be attributed to several factors inherent to its molecular structure:
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Strong Intermolecular Forces: The carboxylic acid group can form strong hydrogen-bonded dimers, and the nitro and morpholino groups contribute to dipole-dipole interactions. These forces lead to a stable crystal lattice that is difficult to break down with solvent molecules.
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Zwitterionic Character: The molecule possesses both a basic nitrogen atom (in the morpholine ring) and an acidic carboxylic acid group. This can lead to the formation of an internal salt, or zwitterion, which often exhibits high melting points and low solubility in non-polar organic solvents.
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Poor Solvent-Solute Match: The polarity of the chosen solvent may not be optimal to effectively solvate all functional groups of the molecule.
Q2: Which solvents are generally recommended for reactions involving this compound?
Due to its polar nature, polar aprotic solvents are typically the most effective for dissolving this compound.[1] Common choices include:
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Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have high dielectric constants and are effective at disrupting the intermolecular forces of the solute.[2] However, even in these solvents, solubility can be limited, and heating is often required.[1]
Q3: Can I use protic solvents like ethanol or methanol?
While some solubility may be achieved in polar protic solvents like ethanol and methanol, it is generally lower than in polar aprotic solvents.[3] Furthermore, protic solvents can interfere with certain reactions, such as amide couplings, by reacting with activated carboxylic acid intermediates. Their use should be carefully considered based on the specific reaction being performed.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
If you are encountering solubility issues with this compound in your reaction, follow this systematic troubleshooting guide.
Issue 1: The compound fails to dissolve sufficiently at room temperature.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for poor solubility.
Detailed Troubleshooting Steps:
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Heating: Gently heating the reaction mixture is often the simplest and most effective first step.[4] Many organic compounds, including nitrobenzoic acids, show a significant increase in solubility with temperature.[3][5][6]
-
Protocol: Increase the temperature of your reaction mixture in increments of 10°C, with stirring, up to a temperature that is safe for your reactants and solvent (typically 50-80°C for initial trials in DMF or DMSO).[1]
-
Causality: Increased thermal energy helps to overcome the activation energy required to break the crystal lattice forces of the solid.
-
-
Solvent System Modification: If heating alone is insufficient or not possible, consider altering your solvent system.
-
Increase Solvent Polarity: If you are using a moderately polar solvent, switching to a more polar aprotic solvent like NMP or DMSO may improve solubility.[1]
-
Co-solvents: In some cases, adding a small percentage of a co-solvent can disrupt the solute's crystal packing more effectively than a single solvent system. However, this requires careful consideration of the compatibility of the co-solvent with your reaction chemistry.
-
-
In-situ Salt Formation: Converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents.
-
Protocol: Add a suitable base to your reaction mixture before adding other reagents. The choice of base is critical and depends on your reaction.
-
For reactions where the carboxylate is the desired nucleophile, a stoichiometric amount of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[7]
-
In cases like amide coupling, where the free carboxylic acid is required for activation, this approach should be used with caution as pre-formation of the salt may inhibit the desired reaction. However, many amide coupling protocols do include a base.[7]
-
-
Causality: The ionic carboxylate is generally more soluble in polar solvents than the neutral, hydrogen-bonded carboxylic acid.[5]
-
Issue 2: The compound dissolves initially but then precipitates out of solution during the reaction.
This often indicates that a change in the reaction mixture composition is reducing the solubility of your starting material or that a sparingly soluble intermediate is forming.
Decision-Making Flowchart for In-Reaction Precipitation
Caption: Troubleshooting precipitation during a reaction.
Detailed Troubleshooting Steps:
-
Analyze Reagent Addition: If precipitation occurs immediately after the addition of a specific reagent, consider the following:
-
Solvent Polarity Change: The added reagent may be significantly less polar than your reaction solvent, effectively reducing the overall polarity of the mixture and causing your compound to crash out.
-
Insoluble Salt Formation: The added reagent might be reacting with the this compound to form an insoluble salt or complex. For example, adding a Lewis acid catalyst could lead to the formation of an insoluble coordination complex.
-
-
Increase Solvent Volume: Running the reaction at a lower concentration can help keep all components in solution. While this may slow down the reaction rate, it is often a necessary trade-off for a homogeneous reaction mixture.
-
Temperature Fluctuation: Ensure that your reaction temperature is being maintained consistently. A drop in temperature, even if minor, can be enough to cause a compound to precipitate from a near-saturated solution.
Application-Specific Guidance: Amide Coupling Reactions
A common application of this compound is in amide bond formation. Solubility issues can be particularly problematic in these reactions.
Typical Amide Coupling Protocol and Solubility Checkpoints:
| Step | Action | Potential Solubility Issue & Solution |
| 1 | Dissolve this compound in DMF. | Issue: Incomplete dissolution. Solution: Gently warm the mixture to 50-60°C. If still insoluble, consider switching to NMP or DMSO.[1] |
| 2 | Add a base (e.g., DIPEA). | Issue: The carboxylate salt may be more or less soluble. Solution: Observe for any changes. If precipitation occurs, adding more solvent may be necessary. |
| 3 | Add a coupling agent (e.g., HATU, HOBt/EDC).[7] | Issue: The activated ester intermediate may have different solubility. Solution: This is a critical step. Ensure the mixture is well-stirred to prevent localized high concentrations and potential precipitation. |
| 4 | Add the amine nucleophile. | Issue: The amine or the resulting amide product may have poor solubility. Solution: If the product precipitates, this can be beneficial for purification (Le Chatelier's principle). If it hinders the reaction, increasing the temperature or solvent volume is recommended. |
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Primary: DMF, DMSO, NMP.[1] Secondary: Other polar aprotic solvents. | High polarity is required to solvate the multiple functional groups and overcome strong intermolecular forces. |
| Temperature | 50-120°C (monitor for decomposition). | Increases solubility by providing the energy to break the crystal lattice.[3][5] |
| Additives (Base) | Use of a non-nucleophilic base (e.g., DIPEA, TEA). | Converts the carboxylic acid to its more soluble carboxylate salt.[5][7] |
| Concentration | Start with a more dilute solution if solubility is a known issue. | Reduces the likelihood of exceeding the solubility limit of the starting material or intermediates. |
By systematically addressing these parameters, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, leading to more efficient and successful synthetic outcomes.
References
Identifying and minimizing side reactions in the synthesis of 2-Morpholino-5-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2-Morpholino-5-nitrobenzoic acid (CAS: 4036-83-3). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the underlying chemical principles to not only solve problems but also to prevent them, ensuring a robust and reproducible synthesis.
The primary route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitrobenzoic acid and morpholine.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This document provides a structured, question-and-answer-based approach to identify, troubleshoot, and minimize these undesired pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Understanding the Core Reaction and Potential Side Products
Q1: What is the mechanism of the main reaction, and why is it prone to side reactions?
The formation of this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned para to the chlorine leaving group. This group activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3][4]
The mechanism involves two key steps:
-
Addition: The nucleophile (morpholine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
While this is the desired pathway, side reactions can occur due to the presence of multiple reactive sites and the reaction conditions employed.
Caption: The SNAr mechanism for the synthesis of this compound.
Q2: I've detected an impurity with a mass of 183 g/mol . What is it and how is it formed?
This impurity is almost certainly 2-hydroxy-5-nitrobenzoic acid . It arises from the hydrolysis of the starting material, 2-chloro-5-nitrobenzoic acid, where water acts as a nucleophile instead of morpholine. This side reaction is particularly prevalent under basic conditions and at elevated temperatures.[5]
Causality:
-
Presence of Water: The reaction may be conducted in non-anhydrous solvents, or the starting materials and base may contain residual moisture.
-
Base Strength: Stronger bases (like NaOH or KOH) can promote hydrolysis more readily than weaker bases (like K₂CO₃ or Et₃N).[5]
-
High Temperature: Higher temperatures increase the rate of both the desired reaction and the undesired hydrolysis.
Q3: My final product shows two distinct morpholino-substituted isomers by HPLC/LC-MS. What is the source of this contamination?
The presence of an isomeric side product, such as 2-Morpholino-3-nitrobenzoic acid , is almost always due to impurities in the starting material , 2-chloro-5-nitrobenzoic acid. The synthesis of 2-chloro-5-nitrobenzoic acid via the nitration of o-chlorobenzoic acid can produce the undesired 2-chloro-3-nitrobenzoic acid isomer.[6] This isomeric impurity will then react with morpholine under the same conditions as the main starting material, leading to the corresponding isomeric product which can be difficult to separate.
Caption: Key reaction pathways leading to the desired product and common side products.
Category 2: Troubleshooting and Minimization Strategies
Q4: How can I minimize the formation of the hydrolysis byproduct, 2-hydroxy-5-nitrobenzoic acid?
Minimizing hydrolysis requires rigorous control over the reaction environment.
Preventative Actions:
-
Anhydrous Conditions: Use freshly dried solvents (e.g., polar aprotic solvents like DMF, DMSO, or NMP). Ensure the morpholine and base (K₂CO₃) are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help prevent atmospheric moisture from entering the reaction.[7]
-
Base Selection: Employ a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong hydroxides.[1] These are sufficient to neutralize the HCl generated without aggressively promoting hydrolysis.
-
Temperature Control: While higher temperatures increase the reaction rate, they also accelerate hydrolysis. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation. An optimal range is often cited between 80-120 °C.[1]
Q5: The reaction is sluggish and incomplete, leaving significant unreacted starting material. What should I do?
An incomplete reaction can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting an incomplete SNAr reaction.
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Likely Origin | Analytical Signature (LC-MS) | Mitigation Strategy |
| 2-Chloro-5-nitrobenzoic acid | Unreacted starting material | [M-H]⁻ at m/z 200/202 | Increase reaction time/temperature; ensure sufficient morpholine and base. |
| 2-Hydroxy-5-nitrobenzoic acid | Hydrolysis of starting material | [M-H]⁻ at m/z 182 | Use anhydrous solvents/reagents; use a mild base (K₂CO₃); optimize temperature.[5] |
| 2-Morpholino-3-nitrobenzoic acid | Isomeric impurity in starting material | [M-H]⁻ at m/z 251 | Source high-purity 2-chloro-5-nitrobenzoic acid (>99%); analyze starting material by HPLC before use. |
| Dimer (Amide-linked) | Self-condensation (unlikely) | [M-H]⁻ at m/z 485 | Avoid harsh activating agents for the carboxylic acid; maintain moderate temperatures. |
Category 3: Purification and Analysis
Q6: What is the most effective method for purifying the crude product?
The acidic nature of the product allows for a straightforward initial purification.
-
Acidic Precipitation: After the reaction is complete (monitored by TLC or HPLC), the mixture is typically cooled and poured into ice water. Acidification with a strong acid like HCl to a pH of 2-3 will precipitate the carboxylic acid product, while the morpholine salt and other basic components remain in the aqueous solution.[2]
-
Recrystallization: The filtered crude solid can be further purified by recrystallization. Ethanol is a commonly used solvent.[2] For stubborn impurities, a mixed solvent system (e.g., ethanol/water) or treatment with activated charcoal to remove colored impurities can be highly effective.[7]
Q7: Which analytical techniques are essential for confirming the purity and identity of the final product?
A combination of techniques is required for full characterization and quality control.
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High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like formic or phosphoric acid) can effectively separate the product from starting materials and side products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of isomeric impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and is invaluable for identifying unknown impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is around 168-170 °C.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of starting material).
-
Add morpholine (2.0 eq) to the stirred mixture.
-
Heat the reaction mixture to 100-110 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
While stirring, slowly add concentrated HCl until the pH of the solution is approximately 2-3. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. The yield of crude product is typically high.
-
Purify the crude solid by recrystallization from hot ethanol to obtain a pure, crystalline product.[2]
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation between the starting material, product, and the primary hydroxy- and isomeric side products.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Industrial Scale-Up of 2-Morpholino-5-nitrobenzoic Acid Production
Welcome to the technical support center for the industrial scale-up of 2-Morpholino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to an industrial setting. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.
Section 1: Synthesis Overview and Core Challenges
The industrial production of this compound predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted benzoic acid, typically 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid, with morpholine.[1] The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack by morpholine.[1] While the chemistry is straightforward on a lab scale, scaling up introduces significant challenges related to reaction control, product purity, and process safety.
1.1: The Synthetic Pathway
The primary industrial synthesis route is outlined below:
Caption: Synthesis of this compound via SNAr.
Section 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues encountered during scale-up.
Q1: My reaction is sluggish or incomplete, leading to low yield. How can I improve the conversion rate on a larger scale?
A1: Incomplete conversion during scale-up is a common issue and can be attributed to several factors that are less prominent at the lab scale.
-
Underlying Causes & Solutions:
-
Insufficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making efficient heating a challenge. "Hot spots" and uneven temperature distribution can lead to side reactions or degradation, while insufficient heating will slow down the reaction rate.
-
Solution: Employ a reactor with a well-designed heating jacket and an efficient agitator to ensure uniform temperature distribution. Consider a staged heating profile to control the initial exotherm.
-
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients, where the reactants are not in sufficient contact.
-
Solution: Optimize the agitator speed and design (e.g., impeller type) for the specific reactor geometry and batch size. Ensure the morpholine is dispersed evenly throughout the reaction mass.
-
-
Suboptimal Solvent Choice: While solvents like DMF, DMSO, or NMP are effective, their viscosity and heat capacity can impact mixing and heat transfer at scale.[1]
-
Solution: Re-evaluate the solvent system for your scale. A solvent with a lower viscosity might improve mixing. Ensure the chosen solvent can handle the reaction temperature without significant degradation.
-
-
Reagent Quality: The purity of starting materials is critical. Impurities in 2-chloro-5-nitrobenzoic acid or morpholine can interfere with the reaction.
-
Solution: Use high-purity starting materials. Perform incoming quality control checks on all raw materials.
-
-
Q2: The purity of my isolated product is low, with significant levels of unreacted starting materials and unknown impurities. What are the likely causes and how can I improve purity?
A2: Product purity is paramount, especially in pharmaceutical applications. Low purity often stems from incomplete reactions, side reactions, or inefficient purification.
-
Likely Impurities & Mitigation Strategies:
| Impurity Type | Likely Cause | Mitigation Strategy |
| Unreacted 2-Chloro-5-nitrobenzoic acid | Incomplete reaction (see Q1). | Optimize reaction time, temperature, and mixing. Monitor reaction progress using in-process controls like HPLC or TLC.[1] |
| Regioisomers | Impurities in the starting 2-chloro-5-nitrobenzoic acid. For instance, the presence of 2-chloro-3-nitrobenzoic acid can lead to the formation of the corresponding morpholino-substituted isomer.[2] | Source high-purity starting materials with low isomeric content. Develop analytical methods to quantify isomeric impurities in the raw material and final product.[3] |
| Side-Reaction Products | Reaction with residual water or other nucleophiles. At elevated temperatures, hydrolysis of the starting material or product can occur. | Use anhydrous solvents and ensure the reactor is dry before starting the reaction. |
-
Improving Purification at Scale:
-
Optimized Precipitation: The product is typically isolated by acidification of the reaction mixture.[1] The rate of acidification and the final pH are critical for maximizing the yield and purity of the precipitated product. A controlled addition of acid will lead to larger, more easily filterable crystals.
-
Recrystallization: This is a powerful technique for removing impurities.
-
Solvent Selection: The choice of solvent is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol/water mixtures are often effective.[4]
-
Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. Implement a programmed cooling profile to allow for slow crystal growth.
-
-
Activated Carbon Treatment: If the product is discolored, it may be due to colored impurities. Adding activated charcoal to the hot solution during recrystallization can help adsorb these impurities.[3] A subsequent hot filtration is necessary to remove the charcoal.
-
Q3: My final product has an inconsistent color (e.g., brownish or off-white instead of the expected pale yellow). What is the cause and how can I achieve a consistent color?
A3: An off-color product is a common indicator of impurities.
-
Potential Causes & Solutions:
-
Colored Impurities: The presence of highly colored byproducts, often from side reactions or degradation of starting materials at high temperatures, can discolor the final product.
-
Solution: As mentioned in A2, activated carbon treatment during recrystallization is highly effective for removing colored impurities.[3]
-
-
Oxidation: The amino group of the morpholine moiety can be susceptible to oxidation, leading to colored byproducts.
-
Solution: Consider performing the final purification steps under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[3]
-
-
Q4: I am experiencing difficulties with the crystallization process during scale-up, such as the formation of fine particles or "oiling out." How can I control the crystallization?
A4: Crystallization is a critical step that determines the purity and handling characteristics of the final product.
-
Troubleshooting Crystallization Issues:
-
Oiling Out: This occurs when the solution becomes supersaturated too quickly, and the product separates as a liquid phase instead of a solid.
-
Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent. Ensure a slow and controlled cooling rate.[5]
-
-
Formation of Fine Particles: This can lead to slow filtration and difficulties in washing the product cake.
-
Solution: Implement a controlled cooling profile. Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of larger crystals.
-
-
Inconsistent Crystal Form (Polymorphism): Different processing conditions can lead to different crystal forms, which can affect the product's physical properties.
-
Solution: Standardize the crystallization procedure, including the solvent system, cooling rate, and agitation speed.
-
-
Caption: Troubleshooting workflow for common scale-up issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns revolve around the handling of the raw materials and the reaction conditions.
-
Handling of Raw Materials:
-
2-Chloro-5-nitrobenzoic acid: This compound is an irritant and may cause an allergic skin reaction. It is also suspected of causing genetic defects, cancer, and reproductive harm.
-
Morpholine: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.
-
Solvents (DMF, DMSO): These are combustible liquids and can be harmful if they come into contact with the skin or are inhaled.
-
-
Reaction Conditions:
-
Exothermic Reaction: The SNAr reaction can be exothermic. On a large scale, inadequate temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid increase in temperature and pressure.[5]
-
-
Safety Precautions:
-
Always handle chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[6][7]
-
Use a reactor with a reliable cooling system and a pressure relief device.
-
Perform a thorough risk assessment before conducting the scale-up.
-
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
-
In-Process Control (IPC):
-
Final Product Release:
-
HPLC: The primary method for determining the purity of the final product and for quantifying any impurities.[8][9] A C18 reverse-phase column with a UV detector is typically used.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Q3: How can I minimize solvent waste and make the process more environmentally friendly ("greener")?
A3: Adopting green chemistry principles is increasingly important in industrial synthesis.
-
Solvent Recovery and Recycling: Invest in solvent recovery systems to distill and reuse solvents like DMF or DMSO. This reduces both waste and raw material costs.
-
Alternative Solvents: Explore the use of more environmentally friendly solvents. While challenging for SNAr reactions, research into greener solvent systems is ongoing.
-
Atom Economy: The current synthesis route has a good atom economy. Further improvements could come from optimizing the reaction to minimize the need for a large excess of morpholine.
Section 4: Experimental Protocols
4.1: Protocol for Industrial Scale Synthesis
This protocol is a general guideline and should be adapted based on the specific equipment and safety procedures of your facility.
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with 2-chloro-5-nitrobenzoic acid and the chosen solvent (e.g., DMF). Begin agitation.
-
Heating: Gradually heat the mixture to the target reaction temperature (typically 80-150 °C).[1]
-
Addition of Morpholine: Slowly add morpholine to the reactor. An excess of morpholine is often used to act as both the nucleophile and the base to neutralize the HCl formed.[1] Control the addition rate to manage the reaction exotherm.
-
Reaction Monitoring: Hold the reaction at temperature and monitor the progress by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
Transfer the mixture to a crystallizer.
-
Slowly add an aqueous acid (e.g., HCl) to precipitate the product. Monitor the pH to ensure complete precipitation.
-
-
Isolation:
-
Filter the solid product.
-
Wash the filter cake with water to remove any inorganic salts and residual solvent.
-
-
Drying: Dry the product under vacuum at an appropriate temperature.
4.2: Protocol for Recrystallization
-
Dissolution: In a suitable vessel, dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a short period.
-
Hot Filtration (if charcoal was used): Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, place the vessel in an ice bath to maximize crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Substituted Nitrobenzoic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges and questions surrounding the control of regioselectivity during the synthesis of substituted nitrobenzoic acids. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the regioselectivity of nitration on substituted benzoic acid rings.
Q1: Why is controlling the position of the nitro group so critical, and why is it often challenging?
Controlling the regiochemistry—the specific position (ortho, meta, or para) where the nitro group is introduced—is fundamental because the isomeric products often have vastly different chemical properties and biological activities. In drug development, only one specific isomer may possess the desired therapeutic effect, while others could be inactive or even toxic.
The challenge arises from the complex interplay of electronic and steric effects of the substituents already present on the benzoic acid ring. The incoming electrophile, the nitronium ion (NO₂⁺), doesn't add randomly; its position is directed by these existing groups, which can lead to mixtures of isomers that are difficult to separate.[1][2]
Q2: How do the electronic properties of existing substituents direct the incoming nitro group?
The directing effect of a substituent is a cornerstone of electrophilic aromatic substitution (EAS).[3] Substituents are broadly classified into two categories:
-
Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4] They stabilize the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[2][5] Examples include alkyl (-CH₃), hydroxyl (-OH), and alkoxy (-OR) groups.
-
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[4] They destabilize the carbocation intermediate, especially when the attack is at the ortho and para positions. Consequently, the meta position, being the "least deactivated," becomes the preferred site of attack.[1][2] The carboxylic acid group (-COOH) and the nitro group (-NO₂) are classic examples of deactivating, meta-directing groups.[6][7]
Halogens are a unique exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the intermediate via resonance.[1][8]
Q3: What role does steric hindrance play in regioselectivity?
Steric hindrance refers to the spatial crowding around a reaction site. Even if a position is electronically favored, a bulky substituent can physically block the approach of the nitronium ion. This effect is most pronounced at the ortho position.
For instance, when nitrating toluene (methylbenzene), both the ortho and para positions are electronically activated. However, the para product is often favored because the methyl group creates steric hindrance at the two adjacent ortho positions.[1][9] In the case of ortho-substituted benzoic acids, the existing substituent can force the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect," which can further influence the electronic environment and acidity of the molecule.[10][11][12]
Q4: How can I manipulate reaction conditions to favor a specific isomer?
While the intrinsic directing effects of substituents are the primary determinant, reaction conditions can be optimized to improve the yield of the desired isomer:
-
Temperature: Nitration reactions are typically exothermic. Lowering the reaction temperature (often to 0-5°C) is crucial.[6][13] Higher temperatures can increase the rate of side reactions and may lead to the formation of dinitro products or oxidation of sensitive groups.[14]
-
Acid Catalyst: The reaction is almost always performed in a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][15] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[14][16][17] The ratio and concentration of these acids can be tuned to control the reactivity.
-
Solvent: In some cases, using a solvent like glacial acetic acid can help dissolve the starting materials and moderate the reaction.[18]
-
Protecting Groups: If a powerful activating group (like -OH or -NH₂) is present, it can lead to over-reactivity and oxidation. Using a protecting group (e.g., converting -NH₂ to -NHCOCH₃) can moderate its activating effect and control the regioselectivity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem: My reaction produces an inseparable mixture of isomers.
-
Plausible Cause: The directing effects of your substituents are not overwhelmingly selective, or multiple positions on the ring are similarly activated/deactivated. This is common when ortho and para isomers are formed in similar quantities.
-
Proposed Solution:
-
Chromatographic Separation: If the isomers cannot be separated by simple recrystallization, chromatographic methods are necessary. Reversed-phase HPLC with a suitable eluent system (e.g., 2-propanol–water–acetic acid) has been shown to be effective for separating nitrobenzoic acid isomers.[19] Column chromatography is also a viable option for larger scales.[20][21]
-
Alternative Synthetic Route: Consider a different synthetic pathway where the regioselectivity is "locked in" from an earlier step. For example, instead of nitrating 2-methylbenzoic acid (which would give a mixture), one could start with 4-nitro-o-xylene and selectively oxidize one of the methyl groups to a carboxylic acid.[22][23] This approach provides unambiguous regiochemical control.
-
Fractional Crystallization: In some cases, isomers have significantly different solubilities, allowing for separation by fractional crystallization. For example, ortho-nitrobenzoic acid is substantially more soluble in water than the para-isomer.[20]
-
Problem: I am getting a very low yield of my desired product.
-
Plausible Cause:
-
Strong Deactivation: If your benzoic acid is substituted with multiple electron-withdrawing groups, the ring may be too deactivated to react under standard conditions.
-
Insufficient Electrophile Generation: The concentration or ratio of nitric and sulfuric acids may not be optimal for generating the nitronium ion.
-
Side Reactions: The starting material or product might be degrading under the harsh acidic conditions.
-
-
Proposed Solution:
-
Increase Reaction Severity: For highly deactivated rings, you may need to use more forcing conditions, such as a higher temperature or fuming nitric/sulfuric acid. However, this must be done with extreme caution as it increases the risk of side reactions and safety hazards.[16] Monitor the reaction closely.
-
Optimize Acid Mixture: Ensure you are using highly concentrated acids. The presence of water will inhibit the formation of the nitronium ion.
-
Check Starting Material Purity: Impurities in your starting material can interfere with the reaction.
-
Problem: My reaction is producing dinitro or other over-nitrated products.
-
Plausible Cause: The aromatic ring is too activated, or the reaction conditions (temperature, time) are too harsh. The first nitro group is deactivating, but if the ring also contains a strong activating group, a second nitration can still occur.[18]
-
Proposed Solution:
-
Lower the Temperature: Immediately reduce the reaction temperature. Running the reaction in an ice bath (0-5°C) is standard practice to prevent over-nitration.[13]
-
Reduce Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent the formation of the dinitro product.
-
Use a Milder Nitrating Agent: While less common for benzoic acids, in some contexts, alternative, less aggressive nitrating agents could be explored.
-
Data & Visual Guides
Table 1: Directing Effects of Common Substituents in EAS
| Substituent Group | Name | Electronic Effect | Directing Influence |
| -OH, -OR | Hydroxyl, Alkoxy | Strongly Activating | Ortho, Para |
| -NH₂, -NR₂ | Amino, Alkylamino | Strongly Activating | Ortho, Para |
| -CH₃, -R | Alkyl | Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Halogens | Deactivating | Ortho, Para |
| -COOH | Carboxylic Acid | Deactivating | Meta |
| -COOR | Ester | Deactivating | Meta |
| -SO₃H | Sulfonic Acid | Deactivating | Meta |
| -CN | Cyano | Deactivating | Meta |
| -NO₂ | Nitro | Strongly Deactivating | Meta |
| -CF₃ | Trifluoromethyl | Strongly Deactivating | Meta |
Data compiled from sources[1],[2],[24],[8].
Visual Workflow 1: Mechanism of Electrophilic Aromatic Nitration
Caption: General mechanism for the nitration of an aromatic ring.
Visual Workflow 2: Directing Effects and Intermediate Stability
Caption: Influence of substituents on carbocation stability.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[6] Handle with extreme care.
Protocol 1: General Nitration of Benzoic Acid to 3-Nitrobenzoic Acid
This protocol illustrates the fundamental procedure for a meta-directed nitration.[6][13]
-
Prepare the Nitrating Mixture: In a clean, dry Erlenmeyer flask submerged in an ice/salt bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with gentle swirling. Keep this mixture chilled below 5°C.
-
Prepare the Reaction Mixture: In a separate, larger beaker (to maximize surface area for cooling), add 20 mL of concentrated sulfuric acid and cool it to below 5°C in an ice bath.
-
Add Substrate: Slowly and portion-wise, add 10 g of benzoic acid to the cold sulfuric acid. Stir until the benzoic acid is fully dissolved, ensuring the temperature never exceeds 10°C. The mixture may become a thick paste.
-
Perform Nitration: Using a dropping funnel, add the chilled nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes. Maintain vigorous stirring and keep the internal temperature of the reaction mixture between 5°C and 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Workup: Carefully pour the reaction mixture onto ~200 g of crushed ice in a beaker. Stir the resulting slurry vigorously until all the ice has melted. The crude 3-nitrobenzoic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or an ethanol/water mixture.
Protocol 2: Case Study - Regiocontrolled Synthesis of 2-Methyl-4-nitrobenzoic Acid
Direct nitration of 2-methylbenzoic acid would yield a mixture of isomers. A more controlled approach is to start with a precursor where the nitro group is already in place. This protocol is based on the oxidation of 4-nitro-o-xylene.[22][23][25]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (1.51 g, 10 mmol), N-hydroxyphthalimide (NHPI, 0.49 g, 3 mmol), CoCl₂·6H₂O (71 mg, 0.3 mmol), Mn(OAc)₂·4H₂O (71 mg, 0.3 mmol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.13 g, 0.4 mmol).
-
Addition of Oxidant: Add 40% nitric acid (~12.6 g, 80 mmol) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture (e.g., 3:1 ratio) to yield pure 2-methyl-4-nitrobenzoic acid.[25]
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sga.profnit.org.br [sga.profnit.org.br]
- 7. The major product of nitration of benzoic acid is A class 12 chemistry CBSE [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. stmarys-ca.edu [stmarys-ca.edu]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. quora.com [quora.com]
- 21. quora.com [quora.com]
- 22. nbinno.com [nbinno.com]
- 23. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Buchwald-Hartwig Amination for C-N Bond Formation: A Guide for Researchers
The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Among the arsenal of synthetic methodologies, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool. This guide provides an in-depth comparative analysis of the Buchwald-Hartwig amination, examining its mechanistic underpinnings, the evolution of its catalyst systems, and its performance relative to classical and contemporary alternatives. Through the presentation of experimental data, detailed protocols, and logical frameworks, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in the pursuit of efficient and robust C-N bond formation.
The Imperative for Robust C-N Bond Formation: A Brief Historical Context
The synthesis of arylamines has traditionally been approached through methods such as nucleophilic aromatic substitution (SNAr) and the Ullmann condensation.[1] However, these methods are often hampered by significant limitations. SNAr reactions typically require highly activated, electron-deficient aryl halides and can suffer from a narrow substrate scope.[1] The Ullmann condensation, while broader in scope, has historically necessitated harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can be environmentally taxing and incompatible with sensitive functional groups.[2][3]
The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift in the field.[4][5] This palladium-catalyzed cross-coupling reaction offered a milder, more general, and highly efficient route to a vast array of arylamines, fundamentally transforming the landscape of medicinal and process chemistry.[4][6]
Unveiling the Engine: The Catalytic Cycle of Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined catalytic cycle that masterfully orchestrates the formation of the C-N bond. The generally accepted mechanism proceeds through a sequence of elementary steps involving a palladium(0) active species.[4][5]
References
A Comparative Investigation of 2-Morpholinobenzoic Acid Derivatives as Potent Antiproliferative Agents
Introduction: The Emerging Role of Morpholine Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the morpholine ring has been identified as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1] Its inherent physicochemical properties, such as improved solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[1] Within the vast family of morpholine-containing molecules, derivatives of 2-morpholinobenzoic acid have recently garnered significant attention for their promising antiproliferative activities against a range of cancer cell lines.[2][3][4] This guide presents a comparative analysis of these derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and in vitro efficacy, with the goal of providing a comprehensive resource for researchers and drug development professionals in the field of oncology.
The primary molecular target for many of these 2-morpholinobenzoic acid derivatives is phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is frequently overexpressed in various cancers.[2][3][4] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphocholine. The aberrant production of these signaling molecules can drive oncogenic processes, including cellular proliferation, differentiation, and migration.[2][4] By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives offer a targeted approach to disrupt these cancer-promoting pathways. This guide will explore the nuances of this inhibition and its downstream consequences on key signaling cascades.
Comparative Antiproliferative Activity: A Quantitative Overview
The in vitro cytotoxic effects of a series of 2-morpholinobenzoic acid derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. These data have been compiled from multiple studies to provide a broad comparative perspective. For context, the activity of doxorubicin, a widely used chemotherapeutic agent, is also included where available.
Table 1: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives against Breast Cancer Cell Lines
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | COOH | H | MDA-MB-231 | > 50 | [4] |
| 1b | COOH | 3-Cl | MDA-MB-231 | 25.3 | [4] |
| 2a | CONHOH | H | MDA-MB-231 | 10.5 | [4] |
| 2b | CONHOH | 3-Cl | MDA-MB-231 | 2.8 | [4] |
| Doxorubicin | N/A | N/A | MDA-MB-231 | ~0.05-0.1 | [5] |
| 1a | COOH | H | MCF-7 | > 50 | [4] |
| 1b | COOH | 3-Cl | MCF-7 | 30.1 | [4] |
| 2a | CONHOH | H | MCF-7 | 12.2 | [4] |
| 2b | CONHOH | 3-Cl | MCF-7 | 3.5 | [4] |
| Doxorubicin | N/A | N/A | MCF-7 | ~0.1-0.5 | [5] |
Table 2: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives against Colon Cancer Cell Lines
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | COOH | H | HCT116 | > 50 | [4] |
| 1b | COOH | 3-Cl | HCT116 | 28.7 | [4] |
| 2a | CONHOH | H | HCT116 | 15.8 | [4] |
| 2b | CONHOH | 3-Cl | HCT116 | 4.1 | [4] |
| Doxorubicin | N/A | N/A | HCT116 | ~0.1-0.3 | [6] |
(Disclaimer: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions. The provided ranges are for general comparison.)
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Potency
The antiproliferative efficacy of 2-morpholinobenzoic acid derivatives is intricately linked to their chemical structure. Analysis of the available data reveals key structural features that govern their activity:
-
The Nature of the Acyl Group (R1): A critical determinant of potency is the functional group at the 1-position of the benzoic acid ring. Replacement of the carboxylic acid (COOH) with a hydroxamic acid (CONHOH) moiety consistently leads to a significant enhancement in antiproliferative activity.[4] This is likely due to the superior ability of the hydroxamic acid to chelate the zinc ions within the active site of PC-PLC.[3]
-
Substitution on the N-benzyl Ring (R2): The presence and position of substituents on the N-benzyl ring also play a crucial role. Halogen substitution, particularly a chlorine atom at the 3-position, has been shown to markedly increase cytotoxic potency.[4] This suggests that electronic and steric factors in this region of the molecule are important for optimal interaction with the target enzyme.
-
The Morpholine Ring: The integrity of the morpholine ring itself is essential for activity. Studies have shown that replacing the morpholine with a tetrahydropyran ring results in a significant loss of both PC-PLC inhibitory and antiproliferative effects.[4] This highlights the importance of the nitrogen atom within the morpholine ring for key binding interactions.
Mechanism of Action: Inhibition of PC-PLC and Downstream Signaling
The primary mechanism through which these 2-morpholinobenzoic acid derivatives exert their antiproliferative effects is the inhibition of PC-PLC.[2][3][4] By blocking the activity of this enzyme, these compounds disrupt the production of DAG, a critical second messenger that activates several pro-proliferative signaling pathways.
Caption: Inhibition of PC-PLC by 2-morpholinobenzoic acid derivatives.
The reduction in DAG levels leads to the downregulation of protein kinase C (PKC), a key downstream effector. This, in turn, attenuates the activity of major signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT) pathways.[2][4] These pathways are central regulators of cell growth, proliferation, and survival, and their inhibition is a well-established strategy in cancer therapy. The concerted suppression of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays used in the evaluation of these compounds are provided below.
Antiproliferative Activity Assessment: MTT and SRB Assays
The antiproliferative activity of the 2-morpholinobenzoic acid derivatives is typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-morpholinobenzoic acid derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT assay.
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis is performed.
-
Cell Treatment: Treat cells with the 2-morpholinobenzoic acid derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of 2-morpholinobenzoic acid derivatives as a promising class of antiproliferative agents. Their targeted inhibition of PC-PLC and subsequent disruption of key oncogenic signaling pathways provide a strong rationale for their further development. The structure-activity relationships elucidated here offer a roadmap for the design of next-generation analogs with enhanced potency and selectivity.
Future research should focus on several key areas. Firstly, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in preclinical cancer models. Secondly, a more in-depth investigation into the molecular interactions between these derivatives and the active site of PC-PLC could facilitate the design of even more potent inhibitors. Finally, exploring the potential for combination therapies, where these compounds are used in conjunction with standard chemotherapeutic agents, could lead to synergistic effects and improved clinical outcomes. The journey from a privileged scaffold to a potential clinical candidate is a long one, but the evidence presented here suggests that 2-morpholinobenzoic acid derivatives are well on their way.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Morpholino-5-nitrobenzoic Acid Analogs
Introduction: The Privileged Scaffold in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the morpholine ring is a well-established "privileged scaffold." Its incorporation into small molecules frequently enhances pharmacological properties, including potency and aqueous solubility.[1][2] When coupled with a benzoic acid moiety, it creates a versatile backbone for targeting critical enzymes in pathological signaling pathways. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of 2-morpholinobenzoic acid, with a specific focus on contrasting the well-studied 5-N-benzylamino series with the 5-nitro analogs.
Our analysis will dissect the causal relationships between specific structural modifications and biological activity, providing a logical framework for rational drug design. We will explore two primary enzymatic targets implicated for this scaffold: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Phosphoinositide 3-Kinase (PI3K), both of which are critical nodes in cancer cell proliferation and survival.[3]
Part 1: The Foundational Scaffold - SAR of 2-Morpholino-5-N-benzylamino Analogs as PC-PLC Inhibitors
Extensive research has characterized a series of 2-morpholinobenzoic acid analogs bearing a 5-N-benzylamino substituent as potent inhibitors of PC-PLC, an enzyme overexpressed in various cancers and implicated in dysregulated choline metabolism.[3][4][5] These studies provide a robust foundation for understanding the key pharmacophoric elements.
Causality Behind the Core Structure:
-
The Morpholine Ring: The morpholinyl nitrogen is considered essential for inhibitory activity against PC-PLC. Replacing the morpholine with a tetrahydropyran (THP) moiety, which removes the nitrogen while retaining the six-membered heterocyclic ring, results in a complete loss of inhibitory function.[3] This strongly suggests the nitrogen atom is a critical interaction point within the enzyme's active site.
-
The Carboxylic Acid: The 1-carboxylic acid group is a key feature for potent PC-PLC inhibition.[3] Its ability to act as a hydrogen bond donor and acceptor is likely crucial for anchoring the ligand. Conversion to a hydroxamic acid (-CONHOH) can maintain or even enhance anti-proliferative activity in cancer cell lines, suggesting this position tolerates modifications that retain hydrogen bonding capabilities.[3]
-
The 5-N-benzylamino Bridge: This bulky, somewhat flexible group occupies a significant portion of the pharmacophore and is a primary site for modification to enhance potency and tune properties.
The logical relationship between these core components and biological activity is visualized below.
Caption: Core pharmacophoric elements of the 2-morpholinobenzoic acid scaffold.
Comparative Biological Activity of 5-N-benzylamino Analogs
The following table summarizes quantitative data from studies on this series, demonstrating how modifications to the N-benzyl ring and the acid moiety impact PC-PLC inhibition and anti-proliferative effects in MDA-MB-231 and HCT116 cancer cell lines.[3][5]
| Compound ID | R¹ Group | R² on N-benzyl Ring | PC-PLCBC Inhibition (%) | Anti-proliferative IC₅₀ (µM) - MDA-MB-231 | Anti-proliferative IC₅₀ (µM) - HCT116 |
| 1a | -COOH | 4-F | Potent | > 50 | > 50 |
| 1b | -COOH | 4-Cl | Potent | > 50 | > 50 |
| 2a | -CONHOH | 4-F | Not Reported | 10.2 | 14.8 |
| 2b | -CONHOH | 4-Cl | Not Reported | 10.1 | 12.5 |
| N-Me-2b | -CONHOH | 4-Cl (N-methylated) | Potent | 4.2 | 6.8 |
Key SAR Insights:
-
Acid vs. Hydroxamic Acid: While the carboxylic acids (1a, 1b) are strong enzyme inhibitors, the corresponding hydroxamic acids (2a, 2b) demonstrate significantly improved cellular anti-proliferative activity. This is a classic drug design strategy; the hydroxamic acid may improve cell permeability or have additional interactions at the target site.
-
Halogen Substitution: Halogen substituents on the N-benzyl ring are well-tolerated and contribute to potency.
-
N-Methylation: Methylation of the benzylic nitrogen bridge (N-Me-2b) leads to the most biologically active compounds in the series.[3][5] This modification could provide conformational constraint, enhance binding by occupying a small hydrophobic pocket, or block metabolic degradation.
Part 2: A Divergent Path - The 2-Morpholino-5-nitrobenzoic Acid Series
Substituting the bulky 5-N-benzylamino group with a compact, strongly electron-withdrawing nitro (-NO₂) group fundamentally alters the molecule's electronic and steric profile.[6][7] This change necessitates a re-evaluation of the probable biological target.
Target Hypothesis 1: PC-PLC Inhibition (Analog-Based) The most direct hypothesis is that the 5-nitro analog remains a PC-PLC inhibitor. The core 2-morpholinobenzoic acid scaffold is retained. However, the loss of the N-benzyl group, which likely has key interactions, may reduce potency.
Target Hypothesis 2: PI3K Inhibition (Scaffold-Based) The morpholine ring is a cornerstone of numerous potent and selective PI3K inhibitors, such as the foundational molecule LY294002.[8] The oxygen atom of the morpholine is known to form a critical hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα's ATP-binding pocket.[8] Given this strong precedent, it is highly plausible that the this compound scaffold is directed toward the PI3K family of enzymes. Inappropriate activation of the PI3K/Akt/mTOR signaling pathway is one of the most frequent occurrences in human cancer.[9][10]
Caption: Potential signaling pathways targeted by 2-morpholinobenzoic acid analogs.
Part 3: Experimental Protocols for Target Validation and SAR Elucidation
To differentiate between these hypotheses and build a SAR profile for the 5-nitro series, a logical, self-validating experimental workflow is required.
Workflow for Analog Evaluation
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance in SNAr Reactions: A Comparative Guide to Chloro vs. Fluoro Leaving Groups
For researchers, medicinal chemists, and professionals in drug development, the nuanced dance of atoms in a reaction vessel is a constant source of both challenge and opportunity. Among the most powerful tools in the synthetic chemist's arsenal is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone for the construction of complex aryl ethers, amines, and thioethers. However, a frequent point of deliberation in planning an SNAr reaction is the choice of the halogen leaving group on the aromatic ring. Intuition, honed by experience with aliphatic substitution reactions (SN1 and SN2), often points towards heavier halogens like chlorine being superior leaving groups to fluorine. In the world of SNAr, this intuition is not only wrong but inverted. This guide provides an in-depth technical comparison of chloro and fluoro leaving groups in SNAr reactions, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Heart of the Matter: Unraveling the SNAr Mechanism
To understand the surprising reactivity trend of halogens in SNAr reactions, we must first dissect the reaction mechanism. Unlike the single-step, backside attack of an SN2 reaction, the SNAr pathway is a two-step addition-elimination process.[1] This distinction is crucial as it dictates which factors govern the overall reaction rate.
The reaction proceeds as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the halogen leaving group.[2] This initial attack is the slower, rate-determining step of the reaction because it temporarily disrupts the energetically favorable aromaticity of the ring. The product of this step is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount to the facility of the reaction.
-
Expulsion of the Leaving Group and Restoration of Aromaticity (Fast Step): In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
The Fluorine Advantage: Electronegativity Trumps Bond Strength
The counterintuitive reactivity order in SNAr reactions, F > Cl ≈ Br > I, is a direct consequence of the rate-determining step.[4] While the carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group in concerted reactions, its influence in the SNAr mechanism is felt most profoundly in the initial nucleophilic attack.
-
Electronegativity and the Inductive Effect: Fluorine is the most electronegative element.[5] Through a powerful inductive effect, it withdraws electron density from the aromatic ring, making the carbon atom it is attached to (the ipso-carbon) significantly more electrophilic and thus more susceptible to nucleophilic attack.[6][7] This increased electrophilicity lowers the activation energy of the first, rate-determining step.
-
Stabilization of the Meisenheimer Complex: The high electronegativity of fluorine also helps to stabilize the negatively charged Meisenheimer intermediate.[7] By inductively withdrawing electron density, it helps to delocalize the negative charge that develops in the ring during the formation of the intermediate.
In contrast, the strength of the carbon-halogen bond, which is the primary determinant of leaving group ability in SN1 and SN2 reactions, plays a much less significant role in SNAr.[3] Since the cleavage of the C-X bond occurs in the fast, non-rate-determining step, its energetic cost has a minimal impact on the overall reaction rate.
A Quantitative Look: Experimental Evidence
The theoretical principles outlined above are borne out by extensive experimental data. A classic example is the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The presence of two strongly electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack, providing a model system for studying leaving group effects.
| Aryl Halide | Leaving Group | Second-Order Rate Constant (k, M⁻¹s⁻¹) in Acetonitrile at 25°C | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | F | 2.3 x 10³ | 511 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 4.5 | 1 |
| 1-Bromo-2,4-dinitrobenzene | Br | 1.8 | 0.4 |
| 1-Iodo-2,4-dinitrobenzene | I | 0.3 | 0.07 |
Data sourced from comparative studies on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine.[8]
As the data clearly indicates, the fluoro-substituted arene reacts over 500 times faster than its chloro-substituted counterpart under identical conditions. This dramatic difference in reactivity underscores the dominance of fluorine's electronegativity in accelerating the rate-determining nucleophilic attack.
Experimental Protocol: A Comparative SNAr Reaction
The following protocol provides a framework for a comparative study of the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine. This experiment can be used to qualitatively or quantitatively (with appropriate analytical techniques like GC, HPLC, or NMR spectroscopy) verify the superior reactivity of the fluoro leaving group.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol (95%)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Appropriate solvent system for TLC (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp for TLC visualization
References
- 1. scribd.com [scribd.com]
- 2. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to In Silico Molecular Docking Studies of 2-Morpholino-5-nitrobenzoic Acid Derivatives
In the landscape of modern drug discovery, the strategic use of in silico molecular docking has become an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Morpholino-5-nitrobenzoic acid derivatives, a class of compounds with significant therapeutic promise. By examining existing molecular docking studies on structurally related morpholine and nitrobenzoic acid analogs, we can infer the potential efficacy and structure-activity relationships of this novel scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in their therapeutic pipelines.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound scaffold is a unique amalgamation of three key functional groups, each with well-documented roles in modulating biological activity. The benzoic acid moiety provides a rigid aromatic core and a carboxylic acid group that can participate in crucial hydrogen bonding and ionic interactions within a target's active site.[1][2] The morpholine ring, a common heterocyclic motif in pharmaceuticals, is known to enhance solubility and metabolic stability, while also providing opportunities for further functionalization.[3] The nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the aromatic ring and is a known pharmacophore in various antimicrobial and anticancer agents.[2]
The synthesis of the parent compound, this compound, is readily achievable through a classic nucleophilic aromatic substitution reaction, where 2-chloro-5-nitrobenzoic acid is treated with morpholine.[1] This straightforward synthesis allows for the generation of a diverse library of derivatives for further investigation.
A Practical Guide to In Silico Molecular Docking Methodology
To provide a framework for evaluating the potential of this compound derivatives, a standardized molecular docking workflow is essential. The following protocol outlines the key steps involved in a typical in silico screening study.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives and any comparator compounds are sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand's geometry is realistic.
-
-
Receptor Selection and Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[4] The selection of an appropriate PDB entry is critical and should be based on resolution and the presence of a co-crystallized ligand.
-
The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges. Incomplete residues may also need to be repaired.[5]
-
-
Docking Simulation:
-
A docking software (e.g., PyRx, AutoDock, iGEMDOCK) is used to predict the binding conformation of the ligand within the active site of the receptor.[4][5]
-
The docking algorithm explores a range of possible ligand orientations and conformations, scoring each based on a predefined scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
The primary output of a docking simulation is the binding energy (typically in kcal/mol), which provides a quantitative estimate of the ligand's binding affinity.[6]
-
The binding pose of the ligand is visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the active site.[7]
-
Visualization of the Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Comparative Analysis: Docking Performance of Related Scaffolds
To contextualize the potential of this compound derivatives, we will now compare the reported molecular docking data of structurally similar compounds across various therapeutic areas.
Anticancer Activity
The morpholine moiety is a common feature in many potent anticancer agents. A recent study on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors provides a valuable point of comparison.[8][9]
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| Morpholine-Substituted Tetrahydroquinolines | mTOR | Not explicitly stated, but strong binding interaction reported | Hydrogen bonds, hydrophobic interactions | [8][9] |
| Morpholine-Acetamide Derivatives | Carbonic Anhydrase | - | Interactions with zinc ions and key active site residues | [10] |
| Other Morpholine-Based Heterocycles | Not Specified | - | - | [11] |
These studies collectively suggest that the morpholine ring is a key contributor to the anticancer activity of these compounds, likely by enhancing their binding affinity and pharmacokinetic properties.
Anti-inflammatory Activity
Nitro-substituted aromatic compounds have also been investigated for their anti-inflammatory properties. A study on nitro-substituted benzamide derivatives as inhibitors of inducible nitric oxide synthase (iNOS) offers relevant insights.[12]
| Compound Class | Target Protein | IC50 (µM) | Docking Insights | Reference |
| Nitro-Substituted Benzamides | iNOS | 3.7 - 5.3 | The number and orientation of nitro groups were found to be crucial for efficient binding. | [12] |
This research highlights the importance of the nitro group in modulating the anti-inflammatory activity of small molecules, suggesting that the 5-nitro substituent in our scaffold of interest could be a key determinant of its biological function.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, we can infer several key SAR trends that are likely to be relevant for this compound derivatives.
-
The Morpholine Ring: The presence of the morpholine moiety generally enhances biological activity, likely due to its favorable physicochemical properties and its ability to form hydrogen bonds.[3][8]
-
The Nitro Group: The position and number of nitro groups can significantly impact binding affinity and selectivity. In the case of nitro-substituted benzamides, an optimal number of nitro groups was found to be critical for potent iNOS inhibition.[12]
-
Substituents on the Aromatic Ring: The nature and position of other substituents on the benzoic acid ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[2]
Visualization of Key SAR Determinants
Caption: Key structural features influencing the activity of the scaffold.
Conclusion and Future Directions
This comparative guide, based on an extensive review of existing literature, strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The combination of the morpholine ring, the nitro group, and the benzoic acid core provides a rich chemical space for optimization against a variety of biological targets.
Future research should focus on the synthesis and in vitro screening of a focused library of this compound derivatives. The insights gained from the comparative in silico analysis presented in this guide can be used to inform the design of this library, thereby increasing the probability of identifying lead compounds with potent and selective biological activity. The integration of in silico and experimental approaches will be paramount to unlocking the full therapeutic potential of this exciting class of molecules.
References
- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Nitro Group Reduction
The transformation of nitroarenes into anilines is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The choice of catalyst for this reduction is critical, dictating not only the reaction's efficiency but also its chemoselectivity in the presence of other sensitive functional groups. This guide provides an in-depth evaluation of common and emerging catalytic systems, offering field-proven insights to aid researchers in making informed experimental decisions.
The Mechanistic Landscape: A Stepwise Journey
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through several intermediates.[3] Understanding this pathway is fundamental to controlling the reaction and isolating the desired product. The generally accepted mechanism involves the sequential formation of nitroso and hydroxylamine species before the final aniline product is generated.[3][4][5]
Caption: The general reduction pathway from a nitroarene to an aniline.
While the aniline is the thermodynamically stable endpoint, certain catalysts and conditions can be tuned to selectively yield intermediates like hydroxylamines or azo compounds, which are valuable synthetic precursors in their own right.[6][7]
A Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is measured by its activity, selectivity, stability, and cost-effectiveness. Catalysts for nitro reduction are broadly classified as heterogeneous or homogeneous.
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation and recovery post-reaction, a crucial factor in industrial applications.[8]
-
Homogeneous Catalysts: These exist in the same phase as the reactants. They often exhibit higher activity and selectivity due to well-defined active sites, but their separation from the product can be challenging and costly.[8][9][10]
Palladium, platinum, and rhodium catalysts are the most frequently employed systems due to their high activity under mild conditions.[11][12]
-
Palladium on Carbon (Pd/C): Often the first choice for nitro reductions, Pd/C is highly efficient for converting both aromatic and aliphatic nitro groups to amines using molecular hydrogen (H₂) or transfer hydrogenation agents like ammonium formate or hydrazine.[5][13][14] Its major drawback is its high activity towards other functional groups; it can readily reduce alkenes, alkynes, and benzyl ethers and can cause dehalogenation of aryl halides.[13][15]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This catalyst is also highly effective for the hydrogenation of nitro compounds.[11] It is generally more robust than Pd/C but can also be less chemoselective, often requiring more forcing conditions which can lead to arene ring reduction.
-
Rhodium on Carbon (Rh/C): Rhodium catalysts are particularly effective for the reduction of nitro groups and can sometimes offer different selectivity profiles compared to palladium, especially in the presence of other reducible groups.[4]
Concerns over the cost and toxicity of noble metals have driven the development of catalysts based on more earth-abundant elements.[2]
-
Raney® Nickel (Raney Ni): A spongy, high-surface-area nickel catalyst, Raney Ni is a powerful reducing agent.[2] Its primary advantage over Pd/C is its reduced propensity for causing dehalogenation, making it the catalyst of choice for reducing halogenated nitroarenes.[11][12][13] However, it is pyrophoric and must be handled with care.
-
Iron (Fe): The use of iron metal in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is a classic and robust method for nitro group reduction.[12][13] It is highly chemoselective, leaving carbonyls, esters, and nitriles untouched.[16] The main disadvantage is the requirement for superstoichiometric amounts of metal and the generation of significant iron sludge waste.[9][17] Recently, iron-based homogeneous catalysts have been developed that show excellent chemoselectivity under milder conditions.[16][18]
Modern catalysis research is focused on developing more sustainable and selective methods.
-
Gold Nanoparticles (AuNPs): Supported gold nanoparticles have emerged as highly efficient and chemoselective catalysts.[1] Depending on the reaction conditions (e.g., support, hydrogen source, additives), Au/CeO₂ or Au/TiO₂ systems can selectively reduce nitroarenes to anilines, azoarenes, or azoxyarenes.[6][19] They often operate under mild conditions and show good tolerance for various functional groups.[1][20]
-
Photocatalysts: Utilizing light energy to drive chemical reactions, photocatalysis offers a green alternative that often proceeds under ambient temperature and pressure.[21] Systems like V₂O₅/TiO₂ under visible light or CdS-based nanocomposites can effectively reduce nitroarenes to amines, with selectivity that can be tuned by changing the solvent.[22][23] This approach avoids the use of high-pressure hydrogen gas or stoichiometric chemical reductants.[17][24]
Data Summary: A Comparative Overview
The following table summarizes the performance and key characteristics of the discussed catalytic systems.
| Catalyst System | Typical Conditions | H₂ Source | Key Advantages | Key Limitations & Side Reactions |
| Pd/C | RT - 50°C, 1-4 atm | H₂, HCOOHNH₄, N₂H₄ | High activity, versatile, good for general purpose reductions.[5][13] | Reduces many other functional groups, causes dehalogenation.[13][15] |
| PtO₂ | RT - 80°C, 1-4 atm | H₂ | High activity, robust.[11] | Can be less chemoselective, may reduce aromatic rings.[25] |
| Raney® Ni | RT - 80°C, 1-50 atm | H₂, HCOOH | Excellent for halogenated substrates (avoids dehalogenation).[13][26] | Pyrophoric, can reduce nitriles and carbonyls. |
| Fe / Acid | Reflux | Acid (HCl, AcOH) | Excellent chemoselectivity, low cost, robust.[16] | Stoichiometric quantities required, generates significant waste.[9][17] |
| Au/Support | RT - 100°C | Et₃SiH, 2-propanol | High chemoselectivity, tunable product selectivity (amine, azo, azoxy).[1][6][19] | Support and particle size dependent, can be more expensive. |
| Photocatalyst | RT, Visible Light | N₂H₄, H₂O | Sustainable, mild conditions, high selectivity.[21][22][23] | Requires specific light source, reaction rates can be slower. |
Experimental Design and Protocols
The choice of catalyst is only one part of the equation. Solvent, hydrogen source, and reaction setup are equally critical for success. The following logical workflow and protocols serve as a starting point for developing a robust reduction procedure.
Caption: A decision-making workflow for selecting a nitro reduction catalyst.
This protocol is a standard method for substrates lacking sensitive groups like aryl halides.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). A typical concentration is 0.1-0.5 M.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5-10% Pd/C (typically 1-5 mol% palladium).[5]
-
Inerting: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[27]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Once complete, purge the flask with an inert gas to remove excess hydrogen. Dilute the mixture with solvent and carefully filter through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by standard methods (e.g., chromatography or crystallization).
This method is chosen specifically to preserve a halogen substituent.
-
Catalyst Preparation: Commercially available Raney Ni is typically supplied as a slurry in water. Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., Methanol or Ethanol). All handling should be done under an inert atmosphere.
-
Setup: In a procedure analogous to the Pd/C protocol, charge a flask with the halogenated nitroarene (1.0 eq) and solvent.
-
Catalyst Addition: Add the washed Raney Ni slurry (typically a significant weight excess, ~0.2-0.3g per 5 mmol substrate) to the reaction mixture.[26]
-
Hydrogen Source: While H₂ gas can be used, a common alternative is transfer hydrogenation. Add formic acid (5 eq) or ammonium formate (3-5 eq) to the mixture.[26] The reaction often proceeds rapidly at room temperature.[26]
-
Reaction & Monitoring: Stir vigorously at room temperature and monitor for completion by TLC. The reaction is often complete within 10-30 minutes.[26]
-
Workup: Filter the mixture through Celite® to remove the catalyst, keeping the filter cake wet.
-
Isolation: If formic acid or its salt was used, a basic workup may be necessary to remove it before concentrating the filtrate and purifying the product.
References
- 1. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 18. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Mild, selective and switchable transfer reduction of nitroarenes catalyzed by supported gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 20. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Photocatalytic Reduction of Nitroarenes to Aromatic Amines - ChemistryViews [chemistryviews.org]
- 23. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scispace.com [scispace.com]
- 26. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 27. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Morpholino-5-nitrobenzoic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 2-Morpholino-5-nitrobenzoic acid, grounded in an analysis of its chemical structure and the established best practices for related hazardous materials.
The causality behind these procedures stems from the compound's composite structure: a morpholine ring, a nitroaromatic system, and a carboxylic acid functional group. Each component contributes to its overall hazard profile, necessitating its classification and handling as regulated hazardous waste. Adherence to these protocols is a self-validating system, ensuring the protection of personnel, facilities, and the environment.
Hazard Profile Analysis: Understanding the "Why"
A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, we can infer its properties from its constituent functional groups.
-
Morpholine Moiety: The morpholine component suggests the potential for properties similar to amines, which can be corrosive or irritant.[1]
-
Nitroaromatic System: Aromatic nitro compounds are a well-documented class of chemicals with potential toxicity. They can be harmful if swallowed or inhaled and are often persistent in the environment, making them toxic to aquatic life.[2] During combustion, they can release toxic nitrogen oxides (NOx).[3][4]
-
Benzoic Acid Moiety: The carboxylic acid group makes the compound acidic. While it is a weak acid, it will react with bases.
This combination of functional groups mandates that this compound be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash .[5][6]
Personal Protective Equipment (PPE) and Handling
Before handling the waste or initiating any disposal-related procedures, ensuring personal safety is paramount. The following PPE provides a necessary barrier against potential exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid dust particles. The nitrobenzoic acid structure suggests it is an eye irritant.[7][8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Aromatic nitro compounds and morpholine derivatives can cause skin irritation.[7][8] Immediately change gloves if they become contaminated. |
| Protective Clothing | A standard laboratory coat. | Protects street clothes and skin from contamination. |
| Respiratory Protection | May be required if generating dusts or aerosols. Use a NIOSH-approved respirator. | Protects against the inhalation of harmful dust. Handling should ideally occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[7] |
Step-by-Step Disposal Protocol
This protocol ensures that waste this compound is managed in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
-
Characterize: The waste must be classified as "Hazardous Chemical Waste." It is an acidic, organic, nitro-containing compound.
-
Segregate: Proper segregation is critical to prevent dangerous reactions. Store this waste separately from:
-
Strong Bases: To avoid acid-base neutralization reactions.
-
Strong Oxidizing Agents: The morpholine and aromatic portions of the molecule can be oxidized, potentially violently.[1][4]
-
Strong Reducing Agents. [7]
-
Aqueous Waste Streams: Keep organic waste separate from aqueous waste unless your institution's guidelines permit specific mixtures.[6]
-
Step 2: Containerization
-
Select an Appropriate Container: Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.[9] The original product container is often a good choice.[10]
-
Ensure Container Integrity: The container must be in good condition, with no leaks, cracks, or residue on the outside.[5]
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[5][6][9] This prevents the release of vapors and protects against spills.
Step 3: Labeling
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete Information: Use your institution's official hazardous waste label. The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A list of all components and their approximate percentages if it is a mixture.
-
The specific hazard characteristics (e.g., Irritant, Harmful).
-
The accumulation start date (the date the first waste was added).[9]
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9][11] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in a chemically resistant secondary containment bin or tray.[5][6] This will contain any potential leaks or spills.
-
Storage Limits: Be aware of your institution's and local regulations regarding the maximum volume of waste (typically ~55 gallons) and the maximum accumulation time (e.g., 9 or 12 months) allowed in an SAA.[5][9]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or nearing its time limit, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[9]
-
Professional Disposal: Do not attempt to treat or neutralize the waste yourself. The material will be transported off-site by a licensed hazardous waste company for proper disposal, which is typically high-temperature incineration.[12][13]
Caption: Decision workflow for the safe disposal of this compound.
Spill Management Protocol
Accidents can happen, and a clear plan for spill cleanup is essential.
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as listed above.
-
Gently sweep or scoop the material to avoid creating airborne dust.[3][14] Place the collected solid into a sealable container for disposal.
-
Decontaminate the area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.
-
Label the container as "Spill Debris containing this compound."
-
-
For Small Spills (Liquid Solution):
-
Alert personnel and ensure there are no ignition sources nearby.[15]
-
Don appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][15] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a compatible, sealable container.
-
Clean the spill area thoroughly.
-
Label the waste container and dispose of it through EHS.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[16]
-
Provide them with the name of the chemical and any other relevant information. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. nj.gov [nj.gov]
- 2. reddit.com [reddit.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Morpholine (HSG 92, 1995) [inchem.org]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. nipissingu.ca [nipissingu.ca]
Comprehensive Guide to Personal Protective Equipment for Handling 2-Morpholino-5-nitrobenzoic Acid
This document provides essential, immediate safety and logistical information for the handling and disposal of 2-Morpholino-5-nitrobenzoic acid (CAS: 4036-83-3). As your partner in research, we are committed to providing value beyond the product itself, ensuring that you can work safely and effectively. This guide is structured to provide a deep, procedural framework for laboratory personnel, grounded in established safety principles and data synthesized from analogous chemical structures.
Hazard Assessment: A Synthesis of Evidence
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a robust safety protocol necessitates an expert evaluation based on its constituent chemical moieties: the nitrobenzoic acid core and the morpholine substituent.
-
The Nitrobenzoic Acid Core: Compounds in this class, such as 2-Chloro-5-nitrobenzoic acid and 2-Nitrobenzoic acid, are known to be irritants.[1][2] They are documented to cause skin irritation, serious eye irritation, and may lead to respiratory irritation upon inhalation of dust particles.[1][2]
-
The Morpholine Moiety: Morpholine and its derivatives present a more significant hazard profile. Morpholine itself is classified as a substance that can cause severe skin burns, eye damage, and is toxic if it comes into contact with skin or is inhaled.[3][4][5][6]
-
Analogous Compound Analysis: A close structural analog, 2-Morpholino-5-(trifluoromethyl)benzoic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled, in addition to causing skin and serious eye irritation.[7]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of higher-level controls.
-
Engineering Controls: All procedures involving the handling of solid this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is the most critical step in minimizing inhalation exposure. Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[8]
-
Administrative Controls: Do not work alone when handling this compound. Ensure all users are trained on this specific protocol and the location of emergency equipment. Always wash hands and any exposed skin thoroughly after handling, even when gloves have been worn.[1] Prohibit eating, drinking, or smoking in any area where this chemical is handled or stored.[1]
Mandated Personal Protective Equipment (PPE)
The following PPE is required for all operations involving this compound. The selection is based on a risk assessment that considers the potential for irritation, toxicity, and dust generation.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant/EN 166 chemical safety goggles.[8] | Mandatory. Protects against dust particles and potential splashes. Standard safety glasses are insufficient. |
| Face Shield.[8][9] | Highly Recommended, especially when handling >5g of solid or preparing solutions. Worn over safety goggles to protect the entire face from splashes. | |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Mandatory. Provides a barrier against skin contact. Check gloves for tears or holes before each use. For prolonged work, consider double-gloving. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.[8] | Mandatory. Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95/P100).[2][7][8] | Situational. Required if engineering controls (fume hood) fail or are unavailable, or during a significant spill cleanup where dust is generated. |
Operational Protocols: From Receiving to Disposal
Adherence to procedural, step-by-step guidance is critical for safety. The level of PPE may be adjusted based on the specific task and associated risk.
Experimental Workflow PPE Plan
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// PPE Nodes base_ppe [label="Minimum PPE:\nSafety Goggles, Nitrile Gloves,\nLab Coat", fillcolor="#E6F4EA", fontcolor="#202124"]; face_shield [label="Add Face Shield", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; respirator [label="Add NIOSH-Approved\nRespirator (N95/P100)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_work [label="STOP WORK\nConsult EHS. Do not proceed\nwithout proper engineering controls.", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", width=4];
// Connections start -> fume_hood; fume_hood -> weighing [label="Yes"]; fume_hood -> no_work [label="No"];
weighing -> base_ppe; base_ppe -> face_shield [label="Recommended"];
start -> exp_use; exp_use -> base_ppe;
start -> spill; spill -> base_ppe; base_ppe -> respirator [dir=back, style=dashed, label="Required for Solid Spill"];
} Caption: PPE selection flowchart for handling this compound.
Protocol 1: Donning and Doffing of PPE
This sequence is designed to minimize the risk of cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the task requires it.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.[8]
-
Hand Hygiene: Wash hands.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove the lab coat, folding it inward to contain any contamination, and store it appropriately.
-
Respirator (if worn): Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Spill Management and Disposal
A spill of solid this compound presents a significant inhalation hazard.
-
Evacuate and Alert: Immediately alert others in the area and evacuate.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).
-
Don PPE: At a minimum, don a lab coat, nitrile gloves, safety goggles, and a NIOSH-approved respirator.[8]
-
Contain the Spill: Do NOT dry sweep. Gently cover the solid spill with a damp paper towel to avoid generating dust.[10]
-
Clean-Up: Carefully scoop the material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (paper towels, contaminated gloves) for disposal as hazardous waste.[8]
-
Waste Disposal: All materials contaminated with this compound, including excess reagent and used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not mix with other waste streams.
By integrating these expert-derived protocols and maintaining a vigilant approach to safety, you can confidently and safely incorporate this compound into your research workflows.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 4. redox.com [redox.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
